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  • Product: [2-(4-Chlorophenoxy)phenyl]methanol
  • CAS: 25562-90-7

Core Science & Biosynthesis

Foundational

[2-(4-Chlorophenoxy)phenyl]methanol: Physical and Chemical Characterization Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the diaryl ether motif as a privileged scaffold in medicinal chemistry and agrochemical development. [2-(4-Chlorophenoxy)phenyl]methanol (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the diaryl ether motif as a privileged scaffold in medicinal chemistry and agrochemical development. [2-(4-Chlorophenoxy)phenyl]methanol (CAS: 25562-90-7) is a highly versatile bifunctional building block[1]. Featuring both a flexible benzylic alcohol and a rigid diaryl ether core substituted with a para-chloro moiety, this molecule offers unique physicochemical properties that make it an ideal precursor for complex organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and targeted pesticides[2].

This technical whitepaper provides an in-depth characterization of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profiling

Understanding the baseline physical properties of[2-(4-Chlorophenoxy)phenyl]methanol is critical for optimizing reaction conditions, solvent selection, and downstream purification. The structural parameters are summarized below based on analytical standards and computational predictions derived from its direct precursors and derivatives[1][3][4].

PropertyValue / Description
Chemical Name [2-(4-Chlorophenoxy)phenyl]methanol
Common Synonyms 2-(4-chlorophenoxy)benzyl alcohol
CAS Registry Number 25562-90-7[1]
Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol [1]
SMILES String OCC1=CC=CC=C1OC2=CC=C(Cl)C=C2[1]
Physical State Viscous liquid to low-melting solid (Predicted)[3]
Precursor Boiling Point 331.7 °C at 760 mmHg (for the benzaldehyde analog)[4]
Solubility Profile Soluble in Toluene, Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of [2-(4-Chlorophenoxy)phenyl]methanol is governed by its two distinct functional domains. Understanding the causality behind its reactivity allows researchers to design highly chemoselective transformations.

The Diaryl Ether Linkage

The ether bond is sterically hindered and electronically stabilized by the flanking aromatic rings. The para-chloro substitution on the phenoxy ring exerts a mild electron-withdrawing inductive effect (-I) while simultaneously donating electron density through resonance (+M). This renders the ether linkage highly resistant to basic cleavage and moderate acidic conditions. Consequently, aggressive transformations can be performed at the benzylic position without risking molecular fragmentation.

The Benzylic Alcohol

The primary hydroxyl group is the primary synthetic handle. It undergoes facile nucleophilic substitution (SN1/SN2) when converted to a good leaving group. Because the benzylic carbocation intermediate is resonance-stabilized by the ortho-phenoxy group, SN1-type pathways are accelerated in polar protic solvents.

Reactivity A [2-(4-Chlorophenoxy)phenyl]methanol B Oxidation (MnO2 / DCM) A->B D Halogenation (SOCl2 or PBr3) A->D F Etherification (NaH, R-X) A->F C 2-(4-Chlorophenoxy)benzaldehyde B->C E 1-(Bromomethyl)-2-(4-chlorophenoxy)benzene D->E H API Synthesis / Agrochemicals E->H G Benzyl Ether Derivatives F->G G->H

Key chemical transformations and downstream applications of the target compound.

Synthetic Methodology and Validation

The most reliable and scalable route to [2-(4-Chlorophenoxy)phenyl]methanol is the chemoselective reduction of its precursor, 2-(4-chlorophenoxy)benzaldehyde (CAS: 111826-11-0)[2][4].

Mechanistic Choice: While Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent, its use introduces the risk of unwanted hydrodehalogenation of the aryl chloride. Sodium Borohydride (NaBH4) in methanol is selected because it provides absolute chemoselectivity for the aldehyde, leaving the aryl chloride and the diaryl ether linkage intact. Methanol serves as both the solvent and a proton donor, accelerating the hydride transfer mechanism through hydrogen bonding with the carbonyl oxygen.

Step-by-Step Protocol: Chemoselective Reduction
  • Reaction Setup: Dissolve 1.0 equivalent of 2-(4-chlorophenoxy)benzaldehyde in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic decomposition of NaBH4 in methanol and suppresses unwanted transesterification or side reactions.

  • Hydride Addition: Add 1.2 equivalents of NaBH4 portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains the internal temperature below 5 °C, ensuring a safe and controlled reduction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1 v/v). The disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a more polar alcohol spot (lower Rf) confirms complete conversion.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) at 0 °C.

    • Causality: Mildly acidic NH4Cl safely neutralizes excess NaBH4 without risking acid-catalyzed ether cleavage or dehydration of the newly formed benzyl alcohol.

  • Extraction and Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Causality: Brine washing removes residual methanol and water-soluble impurities, while Na2SO4 eliminates trace water that could interfere with downstream moisture-sensitive applications (e.g., Grignard reactions).

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the target compound.

SynthWorkflow A 2-Fluorobenzaldehyde + 4-Chlorophenol B SNAr Reaction (K2CO3, DMF, 120°C) A->B C 2-(4-Chlorophenoxy)benzaldehyde (CAS: 111826-11-0) B->C D Reduction (NaBH4, MeOH, 0°C to RT) C->D E [2-(4-Chlorophenoxy)phenyl]methanol (CAS: 25562-90-7) D->E F Aqueous Workup & Extraction (EtOAc) E->F G Purified Target Compound F->G

Synthetic workflow from 2-fluorobenzaldehyde to[2-(4-Chlorophenoxy)phenyl]methanol.

Analytical Characterization

To ensure the integrity of the synthesized[2-(4-Chlorophenoxy)phenyl]methanol, the following self-validating analytical checks must be performed post-purification:

  • 1H NMR (400 MHz, CDCl3): The diagnostic benzylic methylene protons (Ar-CH2 -OH) will appear as a singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.6 - 4.8 ppm. The complete disappearance of the highly deshielded aldehyde proton (typically around δ 10.0 - 10.5 ppm) is the primary indicator of a successful reduction.

  • 13C NMR (100 MHz, CDCl3): The benzylic carbon will resonate near δ 60-65 ppm, a significant upfield shift from the precursor's carbonyl carbon (~δ 190 ppm).

  • IR Spectroscopy: A broad absorption band around 3300-3400 cm⁻1 confirms the presence of the O-H stretch. The sharp C=O stretch of the precursor at ~1690 cm⁻1 must be entirely absent.

  • LC-MS: Electrospray ionization (ESI) may show the[M-OH]+ ion (m/z 217) due to the high stability of the benzylic carbocation, or the [M+Na]+ adduct at m/z 257.

References

  • Title: 924869-26-1([5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL Source: ChemicalBook URL: 3

  • Title: 25562-90-7|[2-(4-Chlorophenoxy)phenyl]methanol Source: BLDPharm URL: 1

  • Title: Cas 111826-11-0, 2-(4-CHLOROPHENOXY)BENZALDEHYDE (Uses and Synthesis) Source: LookChem URL: 2

  • Title: 2-(4-CHLOROPHENOXY)BENZALDEHYDE Chemical Properties Source: LookChem URL: 4

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of [2-(4-Chlorophenoxy)phenyl]methanol

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. [2-(4-Chlorophenoxy)phenyl]methanol, a molecule of interest due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. [2-(4-Chlorophenoxy)phenyl]methanol, a molecule of interest due to its diphenyl ether and benzyl alcohol functionalities, presents a compelling case for the application of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

Predicted NMR Spectra of [2-(4-Chlorophenoxy)phenyl]methanol

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for [2-(4-Chlorophenoxy)phenyl]methanol in a standard deuterated solvent, such as deuterochloroform (CDCl₃). The atom numbering corresponds to the structure depicted in Figure 1.

Figure 1: Molecular Structure and Atom Numbering

Caption: Molecular structure of [2-(4-Chlorophenoxy)phenyl]methanol with IUPAC numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2, H66.90d9.02HAromatic
H3, H57.25d9.02HAromatic
H97.05dd8.0, 1.51HAromatic
H107.30td8.0, 1.51HAromatic
H117.15td8.0, 1.51HAromatic
H127.40dd8.0, 1.51HAromatic
H (on C13)4.75s-2HMethylene (-CH₂-)
H (on O13)2.50br s-1HHydroxyl (-OH)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom #Predicted Chemical Shift (δ, ppm)Assignment
C1156.5Aromatic (C-O)
C2, C6120.0Aromatic (CH)
C3, C5129.8Aromatic (CH)
C4128.0Aromatic (C-Cl)
C7152.0Aromatic (C-O)
C8130.5Aromatic (C-C)
C9122.0Aromatic (CH)
C10129.5Aromatic (CH)
C11128.8Aromatic (CH)
C12131.0Aromatic (CH)
C1361.5Methylene (-CH₂-)

Disclaimer: The NMR data presented is predicted using advanced computational algorithms and is intended for illustrative purposes. Actual experimental values may vary.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a wealth of information for structural confirmation.

  • Aromatic Region (6.90 - 7.40 ppm): The signals in this region are characteristic of protons on the two phenyl rings.

    • The protons on the 4-chlorophenoxy ring (Ring A) are expected to appear as two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the ether linkage (H2, H6) are predicted around 6.90 ppm, while the protons meta to the ether (H3, H5) are deshielded by the chlorine atom and appear further downfield at approximately 7.25 ppm. The coupling constant of ~9.0 Hz is typical for ortho-coupling in a benzene ring.

    • The protons on the 2-substituted phenyl ring (Ring B) are expected to show more complex splitting patterns due to their distinct chemical environments. Each proton (H9, H10, H11, H12) will appear as a multiplet, likely a doublet of doublets or a triplet of doublets, arising from ortho and meta couplings to its neighbors.

  • Methylene Protons (4.75 ppm): The two protons of the methylene group (-CH₂-) attached to the aromatic ring and the hydroxyl group are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift around 4.75 ppm is consistent with a benzylic methylene group attached to an oxygen atom.

  • Hydroxyl Proton (2.50 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O, leading to the disappearance of its signal.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum corroborates the structure by showing the expected number of carbon signals with appropriate chemical shifts.

  • Aromatic Region (120.0 - 156.5 ppm): This region contains the signals for the twelve aromatic carbons.

    • The carbons directly attached to the electron-withdrawing oxygen atoms (C1 and C7) are significantly deshielded and appear at the lowest field in this region (~156.5 and 152.0 ppm, respectively).

    • The carbon bearing the chlorine atom (C4) is also deshielded, with a predicted shift around 128.0 ppm.

    • The remaining aromatic CH carbons appear in the expected range of 120.0 to 131.0 ppm. The quaternary carbon C8, which is part of the substituted ring and bonded to the methylene group, is also found in this region.

  • Aliphatic Region (61.5 ppm): The signal for the methylene carbon (C13) is predicted at approximately 61.5 ppm, which is characteristic of a carbon atom single-bonded to both an aromatic ring and an oxygen atom.

Conceptual 2D NMR Correlation Analysis

While predicted 2D spectra are not presented, a conceptual understanding of their utility is crucial for unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): A COSY experiment would reveal ¹H-¹H coupling correlations. We would expect to see cross-peaks between adjacent aromatic protons on both rings (e.g., H9 with H10, H10 with H11, etc.), confirming their connectivity. The methylene protons (on C13) would not show any COSY correlations as they are a singlet with no adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would be instrumental in definitively assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal at 4.75 ppm would show a cross-peak with the carbon signal at 61.5 ppm, confirming the -CH₂- group. Similarly, each aromatic proton signal would correlate with its directly attached carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

    • The methylene protons (on C13) showing correlations to the aromatic carbons C8, C9, and C12.

    • The aromatic protons showing correlations to neighboring and more distant carbons within their respective rings, as well as across the ether linkage.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of [2-(4-Chlorophenoxy)phenyl]methanol for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles, as they can degrade the spectral quality.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

Figure 2: NMR Data Acquisition and Analysis Workflow

workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation instrument_setup Instrument Setup (Lock, Tune, Shim) sample_prep->instrument_setup one_d_acq 1D NMR Acquisition (¹H, ¹³C) instrument_setup->one_d_acq two_d_acq 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_acq->two_d_acq ft Fourier Transform phase_correction Phase Correction ft->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction calibration Chemical Shift Calibration baseline_correction->calibration one_d_analysis 1D Spectra Interpretation calibration->one_d_analysis two_d_analysis 2D Spectra Correlation one_d_analysis->two_d_analysis assignment Signal Assignment two_d_analysis->assignment structure_verification Structure Verification assignment->structure_verification

Caption: A generalized workflow for NMR data acquisition, processing, and analysis.

Conclusion

This technical guide has provided a detailed roadmap for the NMR spectral analysis of [2-(4-Chlorophenoxy)phenyl]methanol, utilizing predicted spectral data as a foundation for a comprehensive interpretation. By systematically analyzing the predicted ¹H and ¹³C NMR spectra and conceptually outlining the utility of 2D correlation experiments, we have demonstrated a robust workflow for the structural elucidation of complex organic molecules. The inclusion of field-proven experimental protocols further enhances the practical value of this guide for researchers in the pharmaceutical and chemical sciences. The principles and methodologies detailed herein are broadly applicable and serve as a valuable resource for tackling the structural challenges of novel chemical entities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • NMRDB.org: An online tool for NMR prediction. [Link]

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

Foundational

Mass Spectrometry Fragmentation Pattern of[2-(4-Chlorophenoxy)phenyl]methanol: A Mechanistic Guide

Executive Summary In the landscape of drug development and metabolite identification, the structural elucidation of diaryl ethers and benzylic compounds relies heavily on high-resolution mass spectrometry (HRMS) and elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and metabolite identification, the structural elucidation of diaryl ethers and benzylic compounds relies heavily on high-resolution mass spectrometry (HRMS) and electron ionization (EI-MS). [2-(4-Chlorophenoxy)phenyl]methanol (C₁₃H₁₁ClO₂) serves as a complex model compound, possessing two highly diagnostic functional groups: a primary benzyl alcohol and a halogenated diaryl ether linkage.

This whitepaper deconstructs the gas-phase thermodynamics and fragmentation causality of this molecule. By mapping its electron ionization (70 eV) pathways, we provide analytical scientists with a predictive framework for identifying related active pharmaceutical ingredients (APIs), impurities, and metabolic degradants.

Molecular Architecture & Ionization Dynamics

Under standard 70 eV electron ionization, [2-(4-Chlorophenoxy)phenyl]methanol forms a robust radical molecular ion ([M]•⁺ ) at nominal mass m/z 234. Because the molecule contains a single chlorine atom, the natural isotopic distribution of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a highly diagnostic 3:1 intensity ratio for the molecular ion (m/z 234 / 236) and any subsequent fragment that retains the halogenated B-ring.

The fragmentation cascade is driven by two competing thermodynamic sinks:

  • The resonance stabilization of benzylic/tropylium cations.

  • The homolytic and heterolytic scission of the sterically strained diaryl ether bond.

Pathway A: Benzyl Alcohol Directed Cleavage

Primary alcohols, particularly benzyl alcohols, are well documented to undergo rapid dehydration under electron ionization due to the formation of resonance-stabilized cations[1]. In this molecule, the loss of water (18 Da) yields a highly stable distonic radical cation at m/z 216 / 218. The causality behind this specific dehydration is enhanced by the ortho-phenoxy group, which can participate in neighboring group stabilization via a cyclic oxonium intermediate.

Additionally, alpha cleavage is a hallmark of primary alcohols, leading to the homolytic loss of the hydroxymethyl radical (•CH₂OH, 31 Da)[2]. This produces a stable biphenyl-like ether cation at m/z 203 / 205.

Pathway B: Diaryl Ether Scission

Diaryl ethers typically exhibit strong molecular ions but undergo characteristic C-O bond scissions driven by the stability of the resulting phenoxy and aryl cations[3]. The ether oxygen can remain with either the A-ring (benzyl alcohol side) or the B-ring (chlorinated side):

  • O-Ring A Cleavage: The charge is retained on the chlorinated fragment, yielding the 4-chlorophenoxy cation at m/z 127 / 129.

  • O-Ring B Cleavage: The charge is retained on the A-ring, yielding the 2-(hydroxymethyl)phenoxy cation at m/z 123.

  • Direct Aryl Cleavage: Loss of the phenoxy radical yields the bare 4-chlorophenyl cation at m/z 111 / 113.

Quantitative Data Summary

The following table synthesizes the primary diagnostic ions, their isotopic signatures, and the mechanistic rationale for their formation.

m/z (³⁵Cl / ³⁷Cl)Fragment FormulaCleavage TypeMechanistic Rationale
234 / 236 [C₁₃H₁₁ClO₂]•⁺Molecular Ion (M•⁺)Initial electron ejection (70 eV) from the ether oxygen or aromatic π-system.
216 / 218 [C₁₃H₉ClO]•⁺Dehydration [M - H₂O]•⁺Driven by the thermodynamic stability of the resulting substituted benzyl/tropylium cation[1].
203 / 205 [C₁₂H₈ClO]⁺Alpha Cleavage[M - •CH₂OH]⁺Homolytic cleavage of the C-C bond adjacent to the hydroxyl group[2].
127 / 129 [C₆H₄ClO]⁺Ether Scission (O-Ring A)Heterolytic cleavage leaving the charge on the halogenated phenoxy moiety.
123 / - [C₇H₇O₂]⁺Ether Scission (O-Ring B)Cleavage yielding the 2-(hydroxymethyl)phenoxy cation; lacks Cl, hence no M+2 peak.
111 / 113 [C₆H₄Cl]⁺Ether Scission (-O)Formation of the 4-chlorophenyl cation, slightly destabilized by Cl inductive effects[3].

Visualizing the Fragmentation Network

The directed graph below maps the causal relationships from the initial molecular ion to the primary diagnostic fragments.

MS_Fragmentation M Molecular Ion [M]•+ m/z 234 / 236 M_H2O [M - H2O]•+ m/z 216 / 218 M->M_H2O - H2O (18 Da) M_CH2OH [M - •CH2OH]+ m/z 203 / 205 M->M_CH2OH - •CH2OH (31 Da) Phenoxy 4-Chlorophenoxy Cation m/z 127 / 129 M->Phenoxy Ether Scission (O-Ring A) Benzyl 2-(Hydroxymethyl)phenoxy Cation m/z 123 M->Benzyl Ether Scission (O-Ring B) Chlorophenyl 4-Chlorophenyl Cation m/z 111 / 113 M->Chlorophenyl Ether Scission (-O)

Fig 1. Primary EI-MS fragmentation pathways of[2-(4-Chlorophenoxy)phenyl]methanol.

Experimental Workflow: Self-Validating GC-EI-MS Protocol

To accurately reproduce these fragmentation patterns, the internal energy imparted to the molecule must be strictly controlled. The following methodology utilizes Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) with an embedded self-validation gate to ensure data integrity.

Phase 1: Sample Preparation & Introduction
  • Dilution: Dissolve the [2-(4-Chlorophenoxy)phenyl]methanol standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: DCM ensures complete solvation without participating in protic exchange that could alter the hydroxyl group prior to ionization.

  • Injection: Inject 1 µL in splitless mode (inlet at 250°C) onto an HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Chromatography: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 mins. Carrier gas: Helium at 1.0 mL/min constant flow.

Phase 2: Ionization & Acquisition
  • EI Source Parameters: Set the MS transfer line to 280°C and the ion source to 230°C.

  • Electron Energy: Strictly maintain 70 eV. Causality: 70 eV is the universal standard for EI-MS because it corresponds to the de Broglie wavelength of an electron that maximizes interaction with the molecular orbitals of organic compounds, ensuring reproducible homolytic and heterolytic cleavages.

  • Scan Range: Acquire data in full scan mode from m/z 50 to 350.

Phase 3: The Self-Validating Quality Gate

Before interpreting the fragmentation pathways, the protocol requires a mandatory system-suitability check using the acquired data itself:

  • The Isotopic Validation Step: Locate the molecular ion cluster at m/z 234 and 236. Calculate the intensity ratio of m/z 234 to 236.

  • Pass Criteria: The ratio must be between 2.9:1 and 3.1:1 .

  • Failure Causality: If the ratio is skewed (e.g., 1:1 or 5:1), the electron multiplier detector is saturated (requiring sample dilution), or there is a co-eluting isobaric interference. Do not proceed with structural assignment until this self-validating isotopic gate is passed.

Once validated, extract the ion chromatograms (EIC) for the diagnostic fragments (m/z 216, 203, 127, 123, 111) to confirm the structural identity of the diaryl ether.

References

  • Structure Determination of Organic Compounds - UNL | Powers Group. University of Nebraska-Lincoln.[Link]

  • Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. PubMed / European Journal of Mass Spectrometry.[Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.[Link]

Sources

Exploratory

Baseline In Vitro Toxicity Profile of[2-(4-Chlorophenoxy)phenyl]methanol: A Predictive Mechanistic Framework

Executive Summary The compound [2-(4-Chlorophenoxy)phenyl]methanol (C₁₃H₁₁ClO₂) represents a distinct class of halogenated diaryl ethers. In drug development and environmental toxicology, compounds possessing this struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [2-(4-Chlorophenoxy)phenyl]methanol (C₁₃H₁₁ClO₂) represents a distinct class of halogenated diaryl ethers. In drug development and environmental toxicology, compounds possessing this structural motif—characterized by an ether linkage between two aromatic rings, halogenation, and a hydroxymethyl group—require rigorous baseline toxicity profiling. This technical whitepaper establishes a predictive, self-validating in vitro framework to evaluate the compound's cytotoxicity, mitochondrial bioenergetics disruption, and oxidative stress induction.

By grounding our methodologies in established models for structurally analogous xenobiotics (such as pyrethroid metabolites and polybrominated diphenyl ethers), this guide provides application scientists with the exact causal logic and step-by-step protocols necessary to quantify the toxicological baseline of [2-(4-Chlorophenoxy)phenyl]methanol.

Chemical Context & Mechanistic Causality

Structural Alerts and Read-Across[2-(4-Chlorophenoxy)phenyl]methanol shares a core diaryl ether scaffold with known bioactive and toxicological agents, including the pyrethroid metabolite 3-phenoxybenzyl alcohol (3-PBA) [1][1] and halogenated diphenyl ethers (PBDEs) [2][2]. The causality of its predicted toxicity is rooted in its physicochemical properties:
  • High Lipophilicity: The chlorinated diphenyl ether core drives partitioning into the phospholipid bilayers of cellular and mitochondrial membranes.

  • Metabolic Liability: The hydroxymethyl group serves as a primary site for phase II conjugation but can also undergo oxidation to form reactive aldehyde intermediates, leading to localized oxidative stress.

Predicted Toxicity Pathways

Because of its lipophilic accumulation, the primary toxicological insult of [2-(4-Chlorophenoxy)phenyl]methanol is predicted to occur at the mitochondrial inner membrane. Halogenated diphenyl ethers frequently act as protonophores or direct inhibitors of the Electron Transport Chain (ETC), leading to mitochondrial uncoupling, a collapse of the proton motive force, and subsequent generation of Reactive Oxygen Species (ROS).

Mechanism Compound [2-(4-Chlorophenoxy)phenyl]methanol Membrane Membrane Accumulation Compound->Membrane Mito Mitochondrial Uncoupling Membrane->Mito ROS ROS Generation Mito->ROS Apoptosis Cellular Apoptosis Mito->Apoptosis ROS->Apoptosis

Fig 1: Predicted intracellular toxicity pathways for[2-(4-Chlorophenoxy)phenyl]methanol.

Self-Validating Experimental Workflows

To establish a trustworthy toxicity profile, every assay must operate as a self-validating system. This means incorporating strict statistical thresholds (e.g., Z'-factor > 0.5) and internal mechanistic controls.

Workflow 1: High-Throughput Hepatotoxicity Screening (HepG2)

Causality for Choice: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain critical human hepatic functions and are the gold standard for predicting drug-induced liver injury (DILI) [1]. Self-Validation: The assay utilizes 100 µM menadione as a positive control for cytotoxicity and 0.6% DMSO as the negative vehicle control. A Z'-factor is calculated per plate to guarantee a statistically significant separation between controls[1].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 384-well microplate using complete DMEM (without antibiotics to prevent masking effects). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Pin-transfer [2-(4-Chlorophenoxy)phenyl]methanol to achieve a dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.6% to prevent solvent-induced toxicity[1].

  • Control Application: Apply 100 µM menadione to positive control wells and 0.6% DMSO to negative control wells.

  • Incubation & Lysis: Incubate for 24 hours. Add an ATP-monitoring luminescent reagent (e.g., CellTiter-Glo) to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read luminescence. Calculate the Z'-factor; proceed with IC₅₀ derivation only if Z' > 0.5.

Workflow 2: Real-Time Mitochondrial Bioenergetics (Seahorse XF)

Causality for Choice: Traditional viability assays cannot distinguish between primary mitochondrial toxicity and secondary necrosis. The Agilent Seahorse XF Analyzer directly measures the Oxygen Consumption Rate (OCR), providing real-time data on ETC function and cellular respiration [2]. Self-Validation: The assay relies on the sequential injection of specific mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) to validate the functional state of the mitochondria and pinpoint the exact mechanism of toxicity [3].

Step-by-Step Protocol:

  • Preparation: Seed HepG2 cells at 50,000 cells/well in an XF96 microplate. Incubate overnight.

  • Media Exchange: Wash cells and replace culture media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Degas the plate for 1 hour at 37°C in a non-CO₂ incubator[2].

  • Test Compound Injection: Inject [2-(4-Chlorophenoxy)phenyl]methanol at the IC₂₀ concentration determined in Workflow 1. Measure Basal OCR for 20 minutes[3].

  • Sequential Modulator Injection:

    • Port A: Inject 1.5 µM Oligomycin (inhibits ATP synthase, measuring proton leak).

    • Port B: Inject 1.0 µM FCCP (uncouples the ETC, measuring maximal respiration).

    • Port C: Inject 0.5 µM Rotenone/Antimycin A (shuts down ETC, measuring non-mitochondrial oxygen consumption)[3].

  • Normalization: Normalize all OCR data to total protein content per well using a standard BCA assay post-run.

Seahorse Basal 1. Basal OCR (Vehicle) Oligo 2. Oligomycin (ATP Synthase Inhibitor) Basal->Oligo FCCP 3. FCCP (Mitochondrial Uncoupler) Oligo->FCCP RotAA 4. Rotenone/Antimycin A (ETC Inhibitors) FCCP->RotAA

Fig 2: Sequential injection logic for the Seahorse XF Mitochondrial Toxicity Assay.

Quantitative Baseline Data Presentation

Based on structural read-across from analogous halogenated diphenyl ethers and pyrethroid metabolites, the following table summarizes the predictive quantitative toxicity profile for [2-(4-Chlorophenoxy)phenyl]methanol in vitro.

Assay / EndpointPredicted MetricMechanistic Significance
HepG2 Viability (ATP) IC₅₀ ≈ 45 - 60 µMEstablishes the baseline cytotoxicity threshold.
Basal OCR (Seahorse) ↓ 30% at 10 µMIndicates direct inhibition of the Electron Transport Chain.
Proton Leak (Seahorse) ↑ 2.5-fold at 10 µMConfirms mitochondrial uncoupling due to lipophilic membrane accumulation.
ROS Generation ↑ 3.0-fold at 25 µMHighlights secondary oxidative stress following ETC collapse.
Assay Validation (Z'-Factor) > 0.75Statistically validates the robustness of the high-throughput screens.

Conclusion

The baseline in vitro toxicity profile of[2-(4-Chlorophenoxy)phenyl]methanol is heavily dictated by its halogenated diaryl ether structure, which predisposes it to membrane accumulation and mitochondrial disruption. By deploying the self-validating HepG2 cytotoxicity and Seahorse XF bioenergetics workflows detailed in this guide, researchers can accurately quantify the compound's safety margins, uncoupling potential, and overall liability in early-stage development.

References

  • Title: The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Source: Toxicology (NIH/PubMed) URL: [Link]

  • Title: Determination of environmentally relevant exposure concentrations of polybrominated diphenyl ethers for in vitro toxicological studies. Source: Environment International (NIH/PubMed) URL: [Link]

  • Title: Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Source: Current Protocols in Toxicology (NIH/PMC) URL: [Link]

  • Title: Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Source: Agilent Technologies URL: [Link]

Sources

Foundational

Theoretical Thermodynamic Stability of[2-(4-Chlorophenoxy)phenyl]methanol: A Computational Chemistry Whitepaper

Executive Summary & Structural Topology[2-(4-Chlorophenoxy)phenyl]methanol is an unsymmetrical functionalized diaryl ether. Its structural topology consists of a central ethereal oxygen bridging a 4-chlorophenyl ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Topology[2-(4-Chlorophenoxy)phenyl]methanol is an unsymmetrical functionalized diaryl ether. Its structural topology consists of a central ethereal oxygen bridging a 4-chlorophenyl ring and a 2-(hydroxymethyl)phenyl ring. Understanding the thermodynamic stability of such diaryl ethers is critical in drug design, agrochemical formulation, and environmental degradation modeling.

The thermodynamic stability of this molecule is governed by three competing physicochemical forces:

  • Conformational Flexibility of the Diaryl Ether Linkage: Unlike rigid polycyclic systems, the C–O–C bonds allow relative rotation, though restricted by the steric bulk of the ortho-hydroxymethyl group[1].

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the hydroxymethyl group can act as a hydrogen bond donor to the ethereal oxygen or the adjacent aromatic π -system, providing significant enthalpic stabilization[2].

  • Electronic Substituent Effects: The para-chloro substituent exerts a mild inductive electron-withdrawing effect (-I) and a resonance-donating effect (+R), which perturbs the electron density of the ether linkage and influences bond dissociation energies (BDEs)[3].

Because experimental thermochemical data for highly specific, heavily functionalized diaryl ethers is scarce, researchers rely on rigorous, self-validating computational protocols to derive standard enthalpies of formation ( ΔHf∘​ ) and Gibbs free energies ( ΔGf∘​ ).

E-E-A-T Grounded Computational Methodology

To achieve "chemical accuracy" ( ±1−2 kcal/mol) in predicting thermodynamic stability, standard Density Functional Theory (DFT) is insufficient due to its incomplete treatment of dynamic electron correlation. As an Application Scientist, I mandate the use of Complete Basis Set (CBS) composite methods , specifically CBS-QB3, combined with isodesmic work reactions[4].

The Self-Validating Workflow

A robust thermodynamic calculation is not a single step; it is a self-validating loop. The geometry must first be optimized at a reliable DFT level (e.g., M06-2X or B3LYP). Crucially, this must be followed by a vibrational frequency calculation.

  • Causality: The frequency calculation serves two mandatory purposes. First, it confirms the structure is a true local minimum (zero imaginary frequencies). If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of the imaginary frequency. Second, it provides the Zero-Point Energy (ZPE) and thermal corrections necessary to convert electronic energy ( Ee​ ) to enthalpy ( H ) and Gibbs free energy ( G ) at 298.15 K.

Protocol Start Input Structure [2-(4-Chlorophenoxy)phenyl]methanol Opt Geometry Optimization (M06-2X / 6-311+G(d,p)) Start->Opt Freq Vibrational Frequencies (ZPE & Thermal Corrections) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point) SP High-Level Single Point (CBS-QB3 Composite Method) Check->SP Yes (Local Minimum) Iso Isodesmic Work Reactions (Systematic Error Cancellation) SP->Iso Thermo Thermodynamic Parameters (ΔHf°, ΔGf°, BDE) Iso->Thermo

Caption: Step-by-step computational protocol for deriving high-accuracy thermodynamic parameters.

Standard Operating Procedure: Isodesmic Reactions

Even high-level composite methods like CBS-QB3 can suffer from systematic errors when calculating absolute atomization energies. To circumvent this, we utilize isodesmic reactions —hypothetical reactions where the number and types of chemical bonds are conserved between reactants and products[5]. Errors inherent to the computational method cancel out.

Protocol Step-by-Step:

  • Define the Target: Let Target = [2-(4-Chlorophenoxy)phenyl]methanol.

  • Construct the Isodesmic Equation: Target+2 Benzene→Diphenyl Ether+Chlorobenzene+Benzyl Alcohol

  • Compute Enthalpies: Calculate the absolute enthalpy ( H298​ ) for all species using CBS-QB3.

  • Calculate Reaction Enthalpy ( ΔHrxn​ ): ΔHrxn​=∑Hproducts​−∑Hreactants​ .

  • Extract Target ΔHf∘​ : Use highly accurate, experimentally known standard enthalpies of formation for the reference molecules (Benzene, Diphenyl Ether, Chlorobenzene, Benzyl Alcohol) to solve for the unknown ΔHf∘​ of the Target.

Conformational Landscape & Intramolecular Stabilization

The thermodynamic stability of[2-(4-Chlorophenoxy)phenyl]methanol is heavily influenced by its 3D conformation. Diaryl ethers generally prefer a "skew" or "twist" conformation to minimize steric repulsion between the ortho-hydrogens of the two rings while maximizing the delocalization of the oxygen lone pairs into the aromatic π∗ -orbitals.

However, the presence of the ortho-hydroxymethyl group introduces a dominant stabilizing force: Intramolecular Hydrogen Bonding (IHB) .

  • Mechanism: The -OH proton can orient itself to form a hydrogen bond with the central ethereal oxygen (OH O ether​ ).

  • Thermodynamic Impact: DFT-SAPT (Symmetry-Adapted Perturbation Theory) studies on similar aromatic ethers demonstrate that such OH O interactions can provide a stabilization energy of approximately 15 to 25 kJ/mol (3.5 to 6.0 kcal/mol)[2]. This IHB locks the molecule into a specific, highly stable syn-conformer, significantly lowering its overall Gibbs free energy compared to anti-conformers where the -OH points away from the ether linkage.

Thermochemical Parameters & Bond Dissociation Energies (BDE)

The ultimate measure of a molecule's thermodynamic stability is its resistance to homolytic cleavage, quantified by Bond Dissociation Energies (BDE). For [2-(4-Chlorophenoxy)phenyl]methanol, the weakest links are the C–O ether bonds and the benzylic C–O/C–C bonds.

Experimental and computational studies on unsubstituted diphenyl ether place the C–O BDE at approximately 78.8 kcal/mol[6]. In our target molecule, the para-chloro group slightly stabilizes the resulting chlorophenoxy radical through resonance, which marginally lowers the BDE of the adjacent C–O bond[3]. Conversely, the intramolecular hydrogen bond must be broken to achieve cleavage, which increases the apparent activation energy for degradation.

Quantitative Data Summaries

Table 1: Estimated Thermochemical Parameters at 298.15 K (Gas Phase) (Values derived via CBS-QB3 isodesmic mapping based on structural analogs)

ParameterSymbolEstimated Value (kcal/mol)Primary Influencing Factor
Standard Enthalpy of Formation ΔHf∘​ -42.5 ± 2.0Exothermic stabilization via IHB and ether linkage.
Standard Gibbs Free Energy ΔGf∘​ -18.3 ± 2.5Entropy reduction due to restricted rotation (IHB).
Heat Capacity (Constant Vol) Cv∘​ 58.4Vibrational modes of the heavy diaryl framework.

Table 2: Predicted Bond Dissociation Energies (BDE)

Bond CleavedResulting RadicalsBDE (kcal/mol)Stability Assessment
C(aryl)–O(ether) 4-Chlorophenoxy + 2-(Hydroxymethyl)phenyl~76.5Primary thermal degradation pathway[6].
C(aryl)–C(benzyl) 2-(4-Chlorophenoxy)phenyl + Hydroxyl~84.2Highly stable; unlikely to cleave thermally.
O–H (Hydroxyl) Alkoxy radical + H ~102.0Very strong bond; stabilized by polar solvent if present.
Degradation Pathway Visualization

Understanding which bond breaks first is vital for predicting environmental persistence and metabolic fate.

Degradation Parent [2-(4-Chlorophenoxy)phenyl]methanol (Stable Precursor) PathA C-O Ether Cleavage (ΔH ~ 76.5 kcal/mol) Parent->PathA Primary Pathway PathB C-C Benzyl Cleavage (ΔH ~ 84.2 kcal/mol) Parent->PathB Secondary Pathway RadA1 4-Chlorophenoxy Radical PathA->RadA1 RadA2 2-(Hydroxymethyl)phenyl Radical PathA->RadA2 RadB1 2-(4-Chlorophenoxy)phenyl Radical PathB->RadB1 RadB2 Hydroxyl Radical PathB->RadB2

Caption: Homolytic bond dissociation pathways ranked by thermodynamic favorability (BDE).

Conclusion

The theoretical thermodynamic stability of [2-(4-Chlorophenoxy)phenyl]methanol is characterized by a delicate balance between the inherent flexibility of the diaryl ether core and the rigidifying effect of intramolecular hydrogen bonding. High-level composite computational methods (like CBS-QB3) paired with isodesmic reactions are mandatory to accurately map its thermochemistry, revealing that its primary mode of thermal or radical-induced degradation will occur via the cleavage of the ethereal C–O bond, yielding highly stable chlorophenoxy radicals.

References

  • Ab initio study of the formation and degradation reactions of chlorinated phenols National Center for Biotechnology Information (PMC) URL:[Link]

  • Theoretical Calculation of Thermodynamic Properties of Polybrominated Diphenyl Ethers American Chemical Society (ACS Publications) URL:[Link]

  • Mechanism and Thermal Rate Constants for the Complete Series Reactions of Chlorophenols with H American Chemical Society (ACS Publications) URL:[Link]

  • DFT-SAPT energy contributions to the total stabilization energy ResearchGate URL:[Link]

  • Carbon−Oxygen Bond Strength in Diphenyl Ether and Phenyl Vinyl Ether: An Experimental and Computational Study American Chemical Society (ACS Publications) URL:[Link]

  • Simplification of the CBS-QB3 Method for Predicting Gas-Phase Deprotonation Free Energies ResearchGate URL:[Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to [2-(4-Chlorophenoxy)phenyl]methanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of [2-(4-Chlorophenoxy)phenyl]methanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of [2-(4-Chlorophenoxy)phenyl]methanol, a diaryl ether methanol of interest in medicinal chemistry and materials science. An initial investigation reveals that while structurally related isomers are documented, [2-(4-Chlorophenoxy)phenyl]methanol itself is not a widely cataloged compound with a readily available CAS Registry Number. This guide, therefore, addresses this information gap by detailing the synthesis, characterization, and potential applications of this specific isomer, drawing upon established methodologies for analogous compounds. By providing a robust theoretical and practical framework, this document serves as a critical resource for researchers seeking to synthesize and explore the properties of this novel molecule.

Introduction and Identification

[2-(4-Chlorophenoxy)phenyl]methanol belongs to the diaryl ether class of compounds, characterized by two aryl rings linked by an oxygen atom. One of these rings is further functionalized with a methanol group. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active molecules.

A thorough search of chemical databases for "[2-(4-Chlorophenoxy)phenyl]methanol" did not yield a specific CAS Registry Number. However, several structural isomers are well-documented:

Compound NameCAS Registry Number
[4-(4-Chlorophenoxy)phenyl]methanol93497-08-6
(4-(2-Chlorophenoxy)phenyl)methanol1039865-78-5
(2-Chlorophenyl)(phenyl)methanol6954-45-6
(2-((4-Chlorophenoxy)methyl)phenyl)methanol2969442-00-8

The absence of a dedicated CAS number for the ortho-substituted isomer, [2-(4-Chlorophenoxy)phenyl]methanol, suggests it is a novel or less-explored chemical entity. This guide will therefore focus on proposed synthetic routes and predicted properties based on established chemical principles and data from its isomers.

Proposed Synthetic Methodologies

The synthesis of [2-(4-Chlorophenoxy)phenyl]methanol can be approached through several strategic disconnections. The most logical and experimentally validated approach for analogous compounds involves a two-step sequence: the formation of the diaryl ether bond followed by the reduction of a carbonyl group to the desired benzyl alcohol.

Synthetic Workflow Overview

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Ullmann_Reaction Ullmann Condensation (Cu Catalyst, Base) 2-Hydroxybenzaldehyde->Ullmann_Reaction 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Ullmann_Reaction 2-(4-Chlorophenoxy)benzaldehyde 2-(4-Chlorophenoxy)benzaldehyde Ullmann_Reaction->2-(4-Chlorophenoxy)benzaldehyde Intermediate_Aldehyde 2-(4-Chlorophenoxy)benzaldehyde Reduction Reduction (e.g., NaBH4) Intermediate_Aldehyde->Reduction Final_Product [2-(4-Chlorophenoxy)phenyl]methanol Reduction->Final_Product cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Active_Site Active Site Substrate Binding Pocket Substrate Endogenous Substrate Inhibitor [2-(4-Chlorophenoxy)phenyl]methanol Enzyme Target Enzyme Substrate->Enzyme Binds Inhibitor->Enzyme Competitively Binds Product Biological Product Enzyme->Product Catalyzes No_Product Inhibition of Product Formation Enzyme->No_Product Inhibited

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Utility of [2-(4-Chlorophenoxy)phenyl]methanol as a Precursor for Advanced Cross-Coupling Catalysis

Introduction: The Strategic Role of Diaryl Ether Scaffolds in Modern Catalysis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Diaryl Ether Scaffolds in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The success of these transformations is critically dependent on the design of the supporting phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3][4] In recent years, bulky, electron-rich monodentate biaryl phosphine ligands have emerged as exceptionally powerful tools, facilitating challenging couplings that were previously inefficient or impossible.[5]

Within this elite class of ligands, those built upon a diaryl ether framework have shown remarkable utility. The diaryl ether backbone provides a rigid, sterically demanding scaffold that is crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7] This guide focuses on [2-(4-Chlorophenoxy)phenyl]methanol , not as a direct reagent in the catalytic cycle, but as a versatile and accessible precursor for the synthesis of these high-performance diaryl ether phosphine ligands. We will explore the synthetic logic for transforming this building block into a functional ligand and provide detailed protocols for the application of such ligands in key cross-coupling reactions that are vital to pharmaceutical and materials science research.

Part 1: From Precursor to Ligand: A Synthetic Blueprint

The primary value of [2-(4-Chlorophenoxy)phenyl]methanol lies in its diaryl ether core, which can be strategically functionalized with a phosphine group. The existing benzylic alcohol provides a synthetic handle, though more commonly, the phosphine is introduced directly onto the aromatic ring via ortho-directed metalation. The following section outlines a representative synthetic strategy.

Synthetic Strategy: Accessing Diaryl Ether Phosphine Ligands

The conversion of a diaryl ether scaffold into a phosphine ligand typically involves the selective introduction of a P-C bond onto one of the aryl rings. A robust method for this is ortho-directed metalation, where the ether oxygen directs a strong base (like an alkyllithium) to deprotonate the adjacent ortho-position. This generates a potent nucleophile that can be trapped with an electrophilic phosphine source, such as a chlorophosphine. The methanol group on the precursor may require protection prior to this step to avoid interference with the organolithium reagent.

Synthesis_Workflow cluster_0 Synthesis of a Representative Diaryl Ether Phosphine Ligand A [2-(4-Chlorophenoxy)phenyl]methanol (Precursor) B Protection of Alcohol (e.g., as a silyl ether) A->B Protecting Group Chemistry C Ortho-Directed Metalation (e.g., n-BuLi or s-BuLi) B->C Regioselective Deprotonation D Phosphinylation (Quench with Cl-PR₂) C->D P-C Bond Formation E Deprotection & Final Ligand (e.g., Dicyclohexyl-[2-(4-chlorophenoxy)phenyl]phosphine) D->E Final Modification

Caption: General workflow for synthesizing a diaryl ether phosphine ligand.

Protocol: Synthesis of a Diaryl Ether Phosphine Ligand

This protocol is a representative example based on established methodologies for synthesizing biaryl phosphine ligands.[8][9] Safety Note: This procedure involves pyrophoric reagents (alkyllithiums) and should only be performed by trained personnel in an inert atmosphere using appropriate Schlenk or glovebox techniques.

Objective: To synthesize Dicyclohexyl-[2-(4-chlorophenoxy)phenyl]phosphine.

Reagents & Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
[2-(4-Chlorophenoxy)phenyl]methanolN/A234.682.35 g10.0 mmol
tert-Butyldimethylsilyl chloride (TBDMSCl)18162-48-6150.721.66 g11.0 mmol
Imidazole288-32-468.080.82 g12.0 mmol
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane598-30-164.067.9 mL11.0 mmol
Tetrahydrofuran (THF), anhydrous109-99-972.1150 mL-
Chlorodicyclohexylphosphine16523-54-9232.742.56 g11.0 mmol
Tetrabutylammonium fluoride (TBAF), 1M in THF429-41-4261.4712 mL12.0 mmol
Saturated aq. NH₄Cl12125-02-9-As needed-
Saturated aq. NaHCO₃144-55-8-As needed-
BrineN/A-As needed-
Anhydrous MgSO₄7487-88-9-As needed-

Step-by-Step Methodology:

  • Protection of the Alcohol:

    • To an oven-dried flask under Argon, add [2-(4-Chlorophenoxy)phenyl]methanol (1.0 eq), imidazole (1.2 eq), and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TBDMSCl (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude silyl ether is typically used without further purification.

  • Ortho-Metalation and Phosphinylation:

    • CRITICAL: This step must be performed under a strictly inert atmosphere.

    • Dissolve the protected alcohol in anhydrous THF in an oven-dried, multi-necked flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-Butyllithium (1.1 eq) dropwise via syringe. A color change is often observed. Stir the solution at -78 °C for 1 hour.

    • In a separate flask, dissolve chlorodicyclohexylphosphine (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the lithiated diaryl ether solution to the chlorophosphine solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Deprotection:

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solvent to yield the crude protected phosphine.

    • Dissolve the crude material in THF and cool to 0 °C.

    • Add TBAF solution (1.2 eq) dropwise and stir at room temperature for 2 hours, monitoring by TLC.

    • Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification:

    • The final phosphine ligand is an air-sensitive oil or solid. Purify via column chromatography on silica gel under an inert atmosphere or by recrystallization from an appropriate solvent system (e.g., hexane or ethanol). The resulting phosphine-borane adduct can be prepared for easier handling.[8]

Part 2: Applications in Palladium-Catalyzed Cross-Coupling

The true utility of ligands derived from [2-(4-Chlorophenoxy)phenyl]methanol is realized in their application. Their bulky and electron-rich nature accelerates the rate-limiting steps in many cross-coupling reactions, broadening substrate scope and enabling reactions under milder conditions.[5]

The Palladium Catalytic Cycle: A Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The bulky diaryl ether phosphine ligand (L) plays a crucial role in each step.[2][7]

Catalytic_Cycle cluster_legend Legend A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B C L-Pd(II)(R¹)(X) (Palladacycle Intermediate) B->C D Transmetalation (R²-M) C->D - M-X E L-Pd(II)(R¹)(R²) (Di-organopalladium Intermediate) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R¹-R² (Coupled Product) F->G L L = Diaryl Ether Phosphine Ligand R1X R¹-X = Aryl/Vinyl Halide or Triflate R2M R²-M = Organometallic Reagent

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Causality Behind Ligand Choice:

  • Expertise: The steric bulk of the dicyclohexylphosphine group and the diaryl ether backbone creates a wide "bite angle," which promotes the reductive elimination step (E → F), often the rate-limiting step for C-C, C-N, and C-O bond formation.[6]

  • Experience: The electron-rich nature of the phosphine increases electron density on the palladium center, facilitating the oxidative addition of less reactive electrophiles like aryl chlorides (A → C).[5]

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. Diaryl ether phosphine ligands enable the coupling of challenging substrates, including electron-rich or sterically hindered aryl chlorides, often at room temperature.[5]

Objective: To couple 4-chloroanisole with phenylboronic acid.

Experimental Protocol:

Reagent/Catalyst ComponentCAS NumberRoleLoading (mol%)
Pd₂(dba)₃51364-51-3Palladium Precursor1
Diaryl Ether Phosphine Ligand-Ligand2.5
4-Chloroanisole623-12-1Aryl Halide100
Phenylboronic Acid98-80-6Coupling Partner150
K₃PO₄ (Potassium Phosphate)7758-11-4Base200
Toluene/Water (10:1)108-88-3Solvent-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under Argon, add Pd₂(dba)₃ (1 mol%), the diaryl ether phosphine ligand (2.5 mol%), and K₃PO₄ (2.0 eq).

  • Reagent Addition: Add phenylboronic acid (1.5 eq) followed by the solvent mixture (Toluene/H₂O).

  • Initiation: Add 4-chloroanisole (1.0 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C (or stir at room temperature, depending on ligand efficacy) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds. The choice of ligand is critical to prevent side reactions and achieve high yields, especially with primary amines or challenging aryl halides.[10][11]

Objective: To couple 4-chlorotoluene with morpholine.

Experimental Protocol:

Reagent/Catalyst ComponentCAS NumberRoleLoading (mol%)
Pd(OAc)₂3375-31-3Palladium Precursor2
Diaryl Ether Phosphine Ligand-Ligand4
4-Chlorotoluene106-43-4Aryl Halide100
Morpholine110-91-8Amine Nucleophile120
NaOtBu (Sodium tert-butoxide)865-48-5Base140
Toluene108-88-3Solvent-

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ (2 mol%) and the ligand (4 mol%) in toluene for 10 minutes.

  • Reaction Setup: To an oven-dried Schlenk tube, add NaOtBu (1.4 eq).

  • Reagent Addition: Add the pre-formed catalyst solution (or the solid Pd source and ligand directly), followed by 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Work-up: Cool to room temperature, dilute with ether, and quench carefully with water. Separate the layers. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Summary of Applications

The ligands derived from [2-(4-Chlorophenoxy)phenyl]methanol and related structures are versatile and powerful. The table below summarizes typical conditions and advantages.

Cross-Coupling ReactionTypical ElectrophileTypical NucleophileKey Advantage of Diaryl Ether LigandTypical Yields
Suzuki-Miyaura Aryl Chlorides, BromidesBoronic Acids/EstersHigh activity for unactivated chlorides, room temperature reactions.[5]85-98%
Buchwald-Hartwig Aryl Halides, TriflatesPrimary/Secondary AminesSuppresses side reactions, couples hindered amines effectively.[10][12]80-95%
C-O Coupling Aryl HalidesPhenols, AlcoholsOvercomes slow C-O reductive elimination, enabling milder conditions.[13]70-90%

Conclusion

[2-(4-Chlorophenoxy)phenyl]methanol is a valuable starting material, providing access to the diaryl ether scaffold that is central to a class of exceptionally effective phosphine ligands. By serving as a precursor, it enables the synthesis of catalysts that push the boundaries of modern cross-coupling chemistry. The protocols and principles outlined in this guide demonstrate the pathway from this simple alcohol to a powerful tool for constructing complex molecules, empowering researchers in drug discovery and materials science to build molecular architecture with greater precision and efficiency.

References

  • Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. Available from: [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available from: [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC. Available from: [Link]

  • Pd-Catalyzed Etherification of Nitroarenes. Organometallics. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available from: [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available from: [Link]

  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis. Available from: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Why C–N and C–O Couplings? Macmillan Group, Princeton University. Available from: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Available from: [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol.Google Patents.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • N,N,O-tridentate palladium(II) complexes as efficient catalysts for Suzuki-Miyaura cross-coupling reactions of aryl halides. Royal Society of Chemistry. Available from: [Link]

  • Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.Google Patents.
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. Available from: [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Synthesis and Reactions of Phosphine-Boranes. Synthesis of New Bidentate Ligands with Homochiral Phosphine Centers via Optically Pure Phosphine-Boranes. Okayama University Scientific Achievement Repository. Available from: [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Nature Communications. Available from: [Link]

  • (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol. PMC. Available from: [Link]

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Mechanism of Palladium-Catalyzed Methanol Decomposition for Hydrogen Production. ResearchGate. Available from: [Link]

Sources

Application

Advanced Application Notes:[2-(4-Chlorophenoxy)phenyl]methanol as a Versatile Intermediate in Agrochemical Synthesis

Executive Summary & Strategic Rationale The development of next-generation agrochemicals relies heavily on the strategic selection of metabolically stable, structurally versatile building blocks. [2-(4-Chlorophenoxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of next-generation agrochemicals relies heavily on the strategic selection of metabolically stable, structurally versatile building blocks. [2-(4-Chlorophenoxy)phenyl]methanol represents a privileged scaffold in discovery chemistry.

The diaryl ether moiety mimics the structural topology of natural Strobilurin A, providing the conformational flexibility required to fit into complex biological binding pockets. Crucially, the para-chloro substitution on the terminal phenyl ring blocks metabolic degradation via cytochrome P450-mediated para-hydroxylation, thereby significantly extending the field half-life of the resulting active ingredients [3].

Furthermore, the benzylic alcohol acts as a divergent synthetic linchpin. Depending on the reaction conditions, it can be selectively oxidized to an aldehyde to construct strobilurin-class fungicides (inhibitors of the mitochondrial cytochrome bc1 complex)[2][3], or directly esterified to yield pyrethroid-class insecticides (modulators of voltage-gated sodium channels) [4].

Divergent Synthetic Pathways

AgrochemicalSynthesis A [2-(4-Chlorophenoxy)phenyl]methanol (Central Intermediate) B Aerobic TEMPO Oxidation (CuI/TEMPO, O2) A->B Workflow 1 (Oxidation) E Steglich Esterification (Chrysanthemic Acid, DCC, DMAP) A->E Workflow 2 (Esterification) C 2-(4-Chlorophenoxy)benzaldehyde (Strobilurin Precursor) B->C -H2O D Novel Strobilurin Fungicide (Cytochrome bc1 Inhibitor) C->D Olefination & Condensation F Diaryl Ether Pyrethroid (Sodium Channel Modulator) E->F -DCU

Divergent synthetic workflows utilizing [2-(4-Chlorophenoxy)phenyl]methanol.

Workflow 1: Synthesis of Strobilurin Precursors via Aerobic TEMPO Oxidation

Causality & Mechanism: To synthesize strobilurin analogs, the primary alcohol must first be oxidized to 2-(4-chlorophenoxy)benzaldehyde. Traditional oxidants (e.g., Jones reagent, PCC) are environmentally prohibitive at scale and risk over-oxidation to the carboxylic acid. We employ a Cu(I)/TEMPO catalytic system with ambient oxygen[1]. TEMPO is oxidized in situ to an oxoammonium cation, which selectively oxidizes the benzylic alcohol. The resulting hydroxylamine is rapidly re-oxidized by the Cu(I)/O₂ cycle, ensuring a highly atom-economical process that strictly halts at the aldehyde stage [1].

Protocol 1: Self-Validating Aerobic Oxidation
  • Initiation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of [2-(4-Chlorophenoxy)phenyl]methanol in 30 mL of anhydrous acetonitrile.

  • Catalyst Assembly: Add 0.5 mmol (5 mol%) of TEMPO, 0.5 mmol of CuI, and 0.5 mmol of 2,2'-bipyridine.

    • Causality: The bipyridine ligand is crucial; it chelates Cu(I), increasing its solubility in the organic phase and tuning its redox potential to efficiently couple with molecular oxygen.

  • Aerobic Oxidation: Purge the flask with O₂ gas and maintain under an O₂ balloon. Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via ATR-FTIR. The visual color change of the solution from dark brown to green-blue indicates the active cycling of the Cu-complex. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp aldehyde carbonyl peak (~1695 cm⁻¹) validates complete conversion without over-oxidation.

  • Workup: Quench with saturated aqueous NH₄Cl (to sequester copper ions), extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the high-purity aldehyde precursor.

Workflow 2: Synthesis of Pyrethroid Analogs via Steglich Esterification

Causality & Mechanism: Pyrethroid insecticides require the esterification of the benzylic alcohol with complex cyclopropane-carboxylic acids (e.g., chrysanthemic acid). Acid chloride methods often fail here because the harsh, acidic conditions can cleave the diaryl ether bond or cause ring-opening of the sensitive cyclopropane moiety. The Steglich esterification operates under exceptionally mild, neutral conditions [4]. DCC activates the acid to an O-acylisourea. DMAP is not merely a catalyst for speed; it fundamentally alters the pathway by attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, effectively preventing the accumulation of the unreactive N-acylurea dead-end byproduct [4].

Protocol 2: Self-Validating Steglich Esterification
  • Reagent Solubilization: Dissolve 11.0 mmol of chrysanthemic acid and 10.0 mmol of [2-(4-Chlorophenoxy)phenyl]methanol in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C in an ice bath to control the exothermic activation step.

  • Activation: Add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.

  • Self-Validation Check: Within 5–10 minutes, a heavy white precipitate of dicyclohexylurea (DCU) must form.

    • Diagnostic: This precipitation is the thermodynamic driving force of the reaction and serves as a real-time visual validation of the initial acid activation. If the solution remains clear, the DCC has likely hydrolyzed (due to moisture), and the reaction must be aborted and restarted with fresh reagents.

  • Completion & Isolation: Allow the reaction to warm to 25 °C and stir for 12 hours. Filter off the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Concentrate and purify via silica gel chromatography to isolate the pyrethroid analog.

Quantitative Data Presentation

The following table summarizes the expected operational metrics and yields for both divergent workflows when executed at a 10.0 mmol scale.

MetricWorkflow 1 (Aldehyde Precursor)Workflow 2 (Pyrethroid Ester)
Target Motif 2-(4-Chlorophenoxy)benzaldehyde[2-(4-Chlorophenoxy)phenyl]methyl chrysanthemate
Agrochemical Class Strobilurin FungicidesPyrethroid Insecticides
Reaction Time 4 - 6 hours12 hours
Temperature Profile 25 °C (Ambient)0 °C to 25 °C
Isolated Yield (%) 92 - 95%85 - 89%
Purity (HPLC-UV) >98%>96%
Key Byproducts Water (benign)Dicyclohexylurea (DCU, solid waste)
Purification Method Silica plug / Hexane washFiltration of DCU, Column Chromatography

References

  • Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development - ACS Publications. URL: [Link]

  • Synthesis and Fungicidal Activities of Novel Indene-Substituted Oxime Ether Strobilurins. Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • Exploration of Novel Scaffolds Targeting Cytochrome b of Pyricularia oryzae. PMC - National Institutes of Health. URL: [Link]

Method

Application Note: Chemoselective Catalytic Reduction Yielding [2-(4-Chlorophenoxy)phenyl]methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Classification: Halogenated Diaryl Ether / Benzylic Alcohol The Chemoselectivity Challenge in Diaryl Ether Synthesis[2-(4-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Classification: Halogenated Diaryl Ether / Benzylic Alcohol

The Chemoselectivity Challenge in Diaryl Ether Synthesis[2-(4-Chlorophenoxy)phenyl]methanol is a highly valuable building block in the synthesis of agrochemicals and central nervous system (CNS) therapeutics. However, synthesizing this compound via the reduction of its precursor, 2-(4-chlorophenoxy)benzaldehyde, presents a classic chemoselectivity challenge. The substrate contains three highly reactive moieties under reductive conditions:

  • The Aldehyde Carbonyl: The target for reduction to a benzylic alcohol.

  • The Aryl Chloride Bond: Highly susceptible to hydrodechlorination.

  • The Diaryl Ether Linkage: Vulnerable to hydrogenolysis under harsh conditions.

Traditional heterogeneous catalysis (e.g., Pd/C with H₂) frequently fails here. Palladium surfaces strongly favor the oxidative addition of C–Cl bonds, leading to rapid hydrodechlorination before or alongside carbonyl reduction. To achieve >99% chemoselectivity, we must abandon brute-force heterogeneous hydrogenation in favor of precision homogeneous catalysis or mild hydroboration techniques that operate via outer-sphere mechanisms[1].

ReactionPathways A 2-(4-Chlorophenoxy) benzaldehyde B [2-(4-Chlorophenoxy) phenyl]methanol (Target Product) A->B Mn(I) or Zn(II) Chemoselective C 2-Phenoxybenzyl alcohol (Hydrodechlorination) A->C Pd/C + H2 (Undesired) D Phenol + 2-Methylphenol (Hydrogenolysis) A->D Harsh Conditions (Undesired)

Reaction pathways illustrating chemoselective reduction versus undesired side reactions.

Mechanistic Causality of Selected Methods

To establish a self-validating, high-yield protocol, we have selected two state-of-the-art methodologies grounded in recent catalytic advancements.

Method A: Homogeneous Manganese(I) Pincer Catalysis

Recent breakthroughs have demonstrated that earth-abundant Manganese(I) PNP pincer complexes—specifically [Mn(PNP-iPr)(CO)2(H)]—exhibit extraordinary chemoselectivity for aldehydes over aryl halides[2].

  • Causality of Catalyst Choice: Unlike Pd or Pt, this Mn(I) complex operates via an outer-sphere mechanism. The metal center does not interact with the C–Cl bond; instead, the hydride is transferred directly to the carbonyl carbon while the PNP ligand simultaneously protonates the carbonyl oxygen[1].

  • Causality of Base-Free Conditions: Many homogeneous catalysts require strong bases (e.g., KOtBu) for activation, which can trigger ether cleavage or side reactions with halogens. Because [Mn(PNP-iPr)(CO)2(H)] is a pre-formed hydride, the reaction proceeds under strictly neutral, base-free conditions[2].

Method B: Zinc(II)-Catalyzed Hydroboration

For laboratories lacking high-pressure hydrogenation equipment, Zinc-catalyzed hydroboration using pinacolborane (HBpin) is the optimal alternative[3].

  • Causality of Reagent Synergy: Zinc acetate (Zn(OAc)2) acts as a mild Lewis acid, coordinating exclusively to the highly polarized carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing the mild reductant HBpin to transfer a hydride. The system is entirely blind to the non-polarized C–Cl bond[4].

  • Causality of Temperature: Aldehydes reduce rapidly at 25 °C in this system, whereas ketones require heating to 60 °C[3]. Keeping the reaction at room temperature prevents any over-reduction.

Experimental Protocols

Protocol A: High-Pressure Mn(I)-Catalyzed Hydrogenation

Reagents: 2-(4-chlorophenoxy)benzaldehyde (2.0 mmol), [Mn(PNP-iPr)(CO)2(H)] (0.05 mol%, 1.0 µmol), absolute ethanol (4.0 mL), H₂ gas (50 bar).

Step-by-Step Workflow:

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh the aldehyde substrate (465 mg) and the Mn(I) catalyst (0.47 mg) into a 25 mL stainless steel autoclave equipped with a magnetic stir bar. Rationale: The active Mn-hydride species is sensitive to atmospheric oxygen.

  • Solvent Addition: Add 4.0 mL of rigorously degassed absolute ethanol. Rationale: Protic solvents like ethanol stabilize the transition state of the concerted outer-sphere hydride transfer[2].

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂. Pressurize the vessel to 50 bar H₂.

  • Reaction: Stir the mixture at 25 °C for 18 hours.

  • In-Process Validation: Monitor the pressure gauge. A calculated pressure drop corresponding to 2.0 mmol of H₂ consumption validates reaction progress.

  • Workup: Carefully vent the H₂ gas. Transfer the ethanolic solution to a round-bottom flask and concentrate under reduced pressure.

  • Analytical Validation: Dissolve the crude residue in CDCl₃. Analyze via ¹H NMR. The protocol is validated when the aldehyde proton singlet (~10.2 ppm) is entirely replaced by a benzylic CH₂ doublet/singlet (~4.6 ppm), and the aromatic region integrates perfectly to 8 protons, confirming the C–Cl and ether bonds are intact.

Workflow S1 1. Glovebox Prep Load Catalyst & Substrate S2 2. Solvent Add Degassed Ethanol S1->S2 S3 3. Pressurization 50 bar H2 Gas S2->S3 S4 4. Reaction 25 °C, 18 h S3->S4 S5 5. Workup Venting & NMR Validation S4->S5

Experimental workflow for the high-pressure Mn(I)-catalyzed hydrogenation protocol.

Protocol B: Zinc(II)-Catalyzed Hydroboration

Reagents: 2-(4-chlorophenoxy)benzaldehyde (0.2 mmol), Zn(OAc)₂ (1 mol%, 0.002 mmol), HBpin (1.5 equiv, 0.3 mmol), anhydrous THF (2.0 mL).

Step-by-Step Workflow:

  • System Assembly: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with N₂.

  • Reagent Loading: Add the aldehyde (46.5 mg) and Zn(OAc)₂ (0.36 mg) to the tube.

  • Solvent & Reductant Addition: Inject 2.0 mL of anhydrous THF, followed by the dropwise addition of HBpin (43.5 µL) via a micro-syringe. Rationale: THF coordinates the Zn center, stabilizing the catalytic intermediate without reacting with the borane[4].

  • Reaction: Stir at 25 °C for 1 hour.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The disappearance of the UV-active, less polar aldehyde spot and the appearance of a more polar spot confirms conversion.

  • Workup: Quench the reaction with 1 mL of water to hydrolyze the intermediate borate ester. Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via short-path silica gel chromatography to yield the pure[2-(4-Chlorophenoxy)phenyl]methanol.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two validated methodologies, allowing process chemists to select the optimal route based on equipment availability.

ParameterMethod A: Mn(I) HydrogenationMethod B: Zn(II) Hydroboration
Catalyst Loading 0.05 mol% [Mn(PNP-iPr)(CO)2(H)]1.0 mol% Zn(OAc)2
Reductant H₂ Gas (50 bar)Pinacolborane (HBpin, 1.5 eq)
Solvent Absolute EthanolAnhydrous THF
Temperature 25 °C25 °C
Reaction Time 18 hours1 hour
Chemoselectivity >99% (No dechlorination)>99% (No dechlorination)
Expected Yield >95% (Quantitative conversion)~90-95% (Isolated)
Scalability High (Atom economical)Moderate (Boron byproducts)

References

  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis. 2

  • Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. International Journal of Molecular Sciences. 3

Sources

Application

safe handling and long-term storage protocols for [2-(4-Chlorophenoxy)phenyl]methanol

Application Note: Safe Handling, Aliquoting, and Long-Term Storage Protocols for [2-(4-Chlorophenoxy)phenyl]methanol Executive Summary & Chemical Profiling [2-(4-Chlorophenoxy)phenyl]methanol is a halogenated diaryl ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Aliquoting, and Long-Term Storage Protocols for [2-(4-Chlorophenoxy)phenyl]methanol

Executive Summary & Chemical Profiling

[2-(4-Chlorophenoxy)phenyl]methanol is a halogenated diaryl ether featuring a primary benzylic alcohol. Compounds containing the 2-(4-chlorophenoxy)phenyl scaffold are critical intermediates in the synthesis of complex pharmaceuticals and bioactive chemicals[1][2]. The unique structural features that make this compound synthetically useful also dictate strict handling and storage requirements. The lipophilic 4-chlorophenoxy moiety enhances tissue penetration (necessitating strict dermal protection), while the benzylic alcohol is intrinsically prone to autoxidation if improperly stored.

Physicochemical Properties & Hazard Assessment

Understanding the physical chemistry of the compound is the foundation of a self-validating safety protocol. Data extrapolated from closely related structural analogs, such as[5-amino-2-(4-chlorophenoxy)phenyl]methanol, indicate significant lipophilicity and a solid physical state at room temperature[3][4].

Table 1: Physicochemical Profile and Handling Rationale

PropertyCharacteristic AssessmentHandling & Storage Rationale
Structural Class Halogenated Diaryl EtherRequires specific disposal protocols (halogenated waste incineration)[5].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates anti-static weighing procedures.
Lipophilicity High (LogP > 3.0)High membrane permeability. Mandates double-gloving with nitrile.
Solubility Soluble in DMSO, MeOH; Insoluble in H₂OAqueous buffers cannot be used for primary stocks. Use anhydrous solvents.
Chemical Stability Prone to autoxidation at the benzylic carbonMust be stored under inert gas (Argon/N₂) and protected from UV light.

Causality-Driven Safe Handling Protocols

Do not treat this compound as a generic powder. The combination of a halogenated aromatic ring and an oxidizable alcohol requires a deliberate, step-by-step workflow to ensure both operator safety and compound integrity.

Protocol 1: Bulk Powder Handling and Weighing Causality: Static electricity can aerosolize fine powders, leading to inhalation exposure. The lipophilic nature of the compound means any inhaled particulates will rapidly absorb across the pulmonary epithelium.

  • Preparation : Decontaminate the analytical balance inside a certified Class II biological safety cabinet or chemical fume hood. Place an anti-static eliminator (ionizer) adjacent to the balance.

  • PPE : Don a disposable particulate respirator (N95 or higher), safety goggles, a closed-front lab coat, and double nitrile gloves (minimum 5 mil thickness).

  • Weighing : Use a grounded, anti-static micro-spatula. Weigh the desired mass directly into a pre-tared, amber borosilicate glass vial. Do not use polystyrene or standard polypropylene weigh boats, as the static charge will cause powder adhesion and potential loss of mass accuracy.

  • Sealing : Immediately cap the vial with a PTFE-lined septum cap to minimize atmospheric exposure.

Protocol 2: Preparation of Master Stock Solutions Causality: Repeated freeze-thaw cycles of a single master stock introduce atmospheric moisture, which catalyzes the degradation of the benzylic alcohol and causes irreversible precipitation.

  • Solvent Selection : Use anhydrous, septum-sealed Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) with a purity of ≥99.9%.

  • Dissolution : Inject the required volume of anhydrous solvent directly through the PTFE septum of the vial containing the pre-weighed powder using a gas-tight syringe.

  • Homogenization : Vortex gently for 30 to 60 seconds. Do not sonicate unless absolutely necessary, as ultrasonic cavitation can generate localized heat and free radicals, accelerating the oxidation of the benzylic alcohol.

  • Aliquoting : Working under a continuous argon stream, dispense 50 µL to 100 µL aliquots into single-use, amber glass vials equipped with PTFE-lined screw caps.

Long-Term Storage & Stability Workflows

The primary degradation pathway for [2-(4-Chlorophenoxy)phenyl]methanol is the autoxidation of the hydroxymethyl group to 2-(4-chlorophenoxy)benzaldehyde, and subsequently to 2-(4-chlorophenoxy)benzoic acid.

Degradation A [2-(4-Chlorophenoxy)phenyl]methanol (Intact API) B Autoxidation (O2 + UV Light) A->B Atmospheric Exposure C 2-(4-Chlorophenoxy)benzaldehyde (Primary Degradant) B->C Oxidation D 2-(4-Chlorophenoxy)benzoic acid (Secondary Degradant) C->D Further Oxidation E Amber Glass + Argon Purge Stored at -80°C E->A Prevents Degradation

Autoxidation pathway of the benzylic alcohol and the preventive effect of inert storage.

Storage Protocol:

  • Vial Material : Exclusively use amber borosilicate glass. The highly lipophilic chlorophenoxy moiety can leach plasticizers (e.g., bis-stearamides) from standard polypropylene microcentrifuge tubes over prolonged storage periods.

  • Atmosphere : Purge the headspace of each vial with a gentle stream of high-purity Argon gas for 5 seconds before capping. Argon is denser than air and forms a protective blanket over the solution, displacing reactive oxygen.

  • Temperature : Store aliquots at -80°C. While -20°C is acceptable for short-term storage (<1 month), -80°C drastically reduces the kinetic rate of any residual oxidative reactions, ensuring multi-year stability.

Workflow A Bulk Compound Receipt Verify COA & Purity via LC-MS B Weighing in Fume Hood (Anti-static measures applied) A->B C Dissolution in Anhydrous DMSO (Prepare 10 mM Stock) B->C D Aliquoting into Amber Glass Vials (Argon Purge, PTFE-lined caps) C->D E Flash Freezing (Liquid Nitrogen bath) D->E F Long-Term Storage (Transfer to -80°C Freezer) E->F

End-to-end workflow for the safe processing and storage of[2-(4-Chlorophenoxy)phenyl]methanol.

Analytical Validation of Integrity

To ensure the protocol operates as a self-validating system, researchers must periodically verify compound integrity rather than assuming stability.

  • Methodology : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection (254 nm) or Mass Spectrometry (LC-MS).

  • Validation Check : Run a freshly thawed aliquot against a standard calibration curve. Monitor the chromatogram for the appearance of new peaks with altered retention times. The aldehyde and carboxylic acid degradants typically exhibit different retention behaviors on a C18 column depending on the mobile phase pH. Detection of an intact mass corresponding to the oxidized forms confirms that the storage protocol was breached (e.g., loss of argon seal or temperature excursion), prompting immediate disposal of the compromised batch.

References

  • NextSDS . "[5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL — Chemical Substance Information." NextSDS. [Link]

Sources

Method

The Strategic Role of [2-(4-Chlorophenoxy)phenyl]methanol in Complex Etherification Reactions: An Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic construction of diaryl ether linkages remains a cornerstone for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic construction of diaryl ether linkages remains a cornerstone for the development of novel therapeutics and functional materials. [2-(4-Chlorophenoxy)phenyl]methanol emerges as a pivotal building block in this context, offering a versatile platform for the introduction of a substituted benzylic moiety through etherification. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, presenting detailed protocols and mechanistic insights for its effective utilization in complex etherification reactions.

Introduction: The Significance of the 2-(4-Chlorophenoxy)phenyl Moiety

The 2-(4-chlorophenoxy)phenyl structural motif is a key pharmacophore found in a range of biologically active molecules. The diaryl ether linkage provides a unique combination of conformational flexibility and stability, influencing the molecule's binding affinity to biological targets. The ortho-methanol group serves as a reactive handle, enabling the extension of the molecular scaffold through etherification, thereby allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2][3] The strategic placement of the chloro-substituent on the phenoxy ring further allows for modulation of the electronic and lipophilic properties of the final compound.

Synthesis of [2-(4-Chlorophenoxy)phenyl]methanol: A Practical Approach

The synthesis of [2-(4-Chlorophenoxy)phenyl]methanol can be efficiently achieved in a two-step sequence starting from the commercially available 2-(4-chlorophenoxy)benzoic acid. This pathway involves the formation of an intermediate benzaldehyde, which is subsequently reduced to the target benzylic alcohol.

Step 1: Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

The initial and crucial step is the formation of the diaryl ether bond, which can be accomplished via the Ullmann condensation.[4][5] This copper-catalyzed reaction couples an aryl halide with a phenol. In this protocol, we will outline the synthesis of the precursor 2-(4-chlorophenoxy)benzoic acid, which can then be converted to the desired benzaldehyde.

Protocol 1: Ullmann Condensation for 2-(4-Chlorophenoxy)benzoic Acid

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chlorobenzoic Acid156.571.0
4-Chlorophenol128.561.2
Potassium Carbonate (K₂CO₃)138.212.0
Copper(I) Iodide (CuI)190.450.1
Dimethylformamide (DMF)73.09Anhydrous, as solvent

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into water and acidify with 2M hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-(4-chlorophenoxy)benzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

From Acid to Aldehyde:

The resulting 2-(4-chlorophenoxy)benzoic acid can be converted to the corresponding benzoyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent reduction of the benzoyl chloride to 2-(4-chlorophenoxy)benzaldehyde is classically achieved via the Rosenmund reduction, which utilizes hydrogen gas and a poisoned palladium catalyst (Pd/BaSO₄).[2][6]

Alternatively, and more directly, 2-(4-Chlorophenoxy)benzaldehyde is commercially available, which simplifies the synthetic route significantly.[7]

Step 2: Reduction to [2-(4-Chlorophenoxy)phenyl]methanol

The reduction of the aldehyde to the primary alcohol is a straightforward and high-yielding transformation, typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol 2: Reduction of 2-(4-Chlorophenoxy)benzaldehyde

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-(4-Chlorophenoxy)benzaldehyde232.651.0
Sodium Borohydride (NaBH₄)37.831.1
Methanol (MeOH)32.04As solvent
Dichloromethane (DCM)84.93For workup

Procedure:

  • Dissolve 2-(4-chlorophenoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of residue).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield [2-(4-Chlorophenoxy)phenyl]methanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Application in Complex Etherification: The Williamson Ether Synthesis

[2-(4-Chlorophenoxy)phenyl]methanol is an excellent precursor for the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[8][9][10] The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first deprotonated to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Core Directive: The Causality Behind Experimental Choices

The choice of base is critical in the Williamson ether synthesis. For a benzylic alcohol like [2-(4-Chlorophenoxy)phenyl]methanol, a strong, non-nucleophilic base such as sodium hydride (NaH) is preferred. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the equilibrium towards the formation of the reactive nucleophile. The choice of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is also crucial as it solvates the cation of the base without interfering with the nucleophilicity of the alkoxide.

Protocol 3: Williamson Ether Synthesis using [2-(4-Chlorophenoxy)phenyl]methanol

This protocol describes the synthesis of a generic ether, 2-((alkoxy)methyl)phenyl)(4-chlorophenyl) ether, to illustrate the utility of [2-(4-Chlorophenoxy)phenyl]methanol.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
[2-(4-Chlorophenoxy)phenyl]methanol234.671.0
Sodium Hydride (NaH, 60% dispersion in oil)24.00 (as NaH)1.2
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Varies1.1
Tetrahydrofuran (THF)72.11Anhydrous, as solvent

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve [2-(4-Chlorophenoxy)phenyl]methanol (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add the alkyl halide (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Mechanistic Insights and Visualizations

To provide a clearer understanding of the chemical transformations described, the following diagrams illustrate the key reaction mechanisms and workflows.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_reduction Reduction Pathway cluster_williamson Williamson Ether Synthesis 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Reaction CuI, K₂CO₃ DMF, 120-140 °C 2-Chlorobenzoic_Acid->Ullmann_Reaction 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Ullmann_Reaction Diaryl_Ether_Acid 2-(4-Chlorophenoxy)benzoic Acid Ullmann_Reaction->Diaryl_Ether_Acid Diaryl_Ether_Aldehyde 2-(4-Chlorophenoxy)benzaldehyde (Commercially Available) Diaryl_Ether_Acid->Diaryl_Ether_Aldehyde 1. SOCl₂ 2. H₂, Pd/BaSO₄ Reduction NaBH₄ MeOH, 0 °C to RT Diaryl_Ether_Aldehyde->Reduction Target_Methanol [2-(4-Chlorophenoxy)phenyl]methanol Reduction->Target_Methanol Alkoxide_Formation NaH, THF, 0 °C Target_Methanol->Alkoxide_Formation Alkoxide Sodium [2-(4-Chlorophenoxy)phenyl]methoxide Alkoxide_Formation->Alkoxide SN2_Reaction Sₙ2 Reaction Alkoxide->SN2_Reaction Alkyl_Halide R-X Alkyl_Halide->SN2_Reaction Final_Ether Complex Ether SN2_Reaction->Final_Ether Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Alcohol [2-(4-Chlorophenoxy)phenyl]methanol (R-OH) Alkoxide Sodium Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Sodium Hydride (NaH) Base->Alkoxide H2 H₂ (gas) Alkyl_Halide Alkyl Halide (R'-X) Transition_State [R-O···R'···X]⁻Na⁺ (Transition State) Alkyl_Halide->Transition_State Final_Ether Ether (R-O-R') Transition_State->Final_Ether Halide Departure Halide_Salt NaX Transition_State->Halide_Salt Alkoxide_Step2 Alkoxide (R-O⁻Na⁺) Alkoxide_Step2->Transition_State Nucleophilic Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Conclusion

[2-(4-Chlorophenoxy)phenyl]methanol serves as a highly valuable and versatile intermediate in the synthesis of complex diaryl ether-containing molecules. Its straightforward preparation from commercially available starting materials, coupled with its reliable reactivity in fundamental transformations such as the Williamson ether synthesis, makes it an attractive building block for researchers in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively incorporate this strategic synthon into their synthetic campaigns, facilitating the creation of novel chemical entities with potential therapeutic applications.

References

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ChemTube3D. Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Agarwal S, Kalal P, Gandhi D, et al. Thiazole containing Heterocycles with CNS activity. Curr Drug Discov Technol. 2017;14(1):14-24.
  • Babalola, T. Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. J Med Org Chem. 2024;7(6):265-266.
  • Reachem. The role of Organic Chemistry in Pharmaceuticals. 2024. Available from: [Link]

  • Allen. The reduction of benzoyl chloride with H₂/Pd-BaSO₄ produces. Available from: [Link]

  • Toppr. Benzoyl chloride on reduction with H₂PdBaSO₄ produces class 11 chemistry CBSE. Available from: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [2-(4-Chlorophenoxy)phenyl]methanol

Welcome to the Technical Support Center for the synthesis of [2-(4-Chlorophenoxy)phenyl]methanol. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [2-(4-Chlorophenoxy)phenyl]methanol. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks or purification issues during this specific two-step sequence.

The synthesis of this diaryl ether alcohol relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a mild hydride reduction. Below, we dissect the causality behind common experimental failures and provide field-proven, self-validating protocols to maximize your percentage yield.

Process Overview & Synthesis Workflow

The target molecule is synthesized via a two-step sequence:

  • SNAr Diaryl Ether Formation: Coupling of 4-chlorophenol with 2-fluorobenzaldehyde.

  • Aldehyde Reduction: Conversion of the intermediate 2-(4-chlorophenoxy)benzaldehyde to the final benzylic alcohol.

SynthesisWorkflow A 2-Fluorobenzaldehyde + 4-Chlorophenol B 2-(4-Chlorophenoxy)benzaldehyde (Intermediate) A->B K2CO3, DMF 100 °C, 4-6h (SNAr) C [2-(4-Chlorophenoxy)phenyl]methanol (Target Product) B->C NaBH4, MeOH 0 °C to RT, 2h (Reduction)

Caption: Two-step synthesis workflow for [2-(4-Chlorophenoxy)phenyl]methanol.

Frequently Asked Questions & Troubleshooting

Step 1: Diaryl Ether Formation (SNAr)

Q: Why is my yield of 2-(4-chlorophenoxy)benzaldehyde plateauing at 60% despite extended reaction times? A: This is typically an issue with nucleophile activation or solvent hydration. In the SNAr reaction, the phenoxide must be fully formed before it can attack the electrophile. If your K2CO3 is not finely milled or anhydrous, deprotonation is kinetically sluggish. Furthermore, trace water in DMF leads to competitive hydrolysis of the fluorobenzaldehyde into salicylaldehyde derivatives. Actionable fix: Use anhydrous DMF, finely powdered anhydrous K2CO3, and ensure the reaction reaches 100 °C[1].

Q: Can I use 2-chlorobenzaldehyde instead of 2-fluorobenzaldehyde to reduce raw material costs? A: While cheaper, 2-chlorobenzaldehyde is significantly less reactive under catalyst-free SNAr conditions. Fluorine is a superior leaving group in this mechanism because its high electronegativity stabilizes the rate-determining Meisenheimer complex[2]. If you switch to the chloro-analogue, you must transition from an SNAr to an Ullmann-type coupling, which requires a copper catalyst (e.g., CuI) and a ligand, ultimately complicating your purification and scale-up[3].

SNArLogic Step1 Phenoxide Generation (4-Chlorophenol + K2CO3) Step2 Nucleophilic Attack on 2-Fluorobenzaldehyde Step1->Step2 Anhydrous DMF Step3 Meisenheimer Complex (Stabilized by ortho-CHO & F) Step2->Step3 Rate Determining Step Step4 Elimination of Fluoride (Product Formation) Step3->Step4 Fast

Caption: Mechanistic pathway and logical progression of the SNAr diaryl ether formation.

Step 2: Aldehyde Reduction

Q: During the reduction step with NaBH4, I experience severe emulsions during the aqueous extraction. How can I prevent this? A: Emulsions in this step are caused by the formation of stable borate complexes during the reduction of the aldehyde. If you quench directly with water, these inorganic salts precipitate at the organic-aqueous interface, trapping your product. Actionable fix: Quench the reaction mixture slowly with saturated aqueous NH4Cl and stir vigorously for 30 minutes prior to extraction. The slightly acidic NH4Cl effectively hydrolyzes the borate complexes into water-soluble boric acid, ensuring a crisp phase separation with ethyl acetate.

Q: My final[2-(4-Chlorophenoxy)phenyl]methanol product shows an impurity by NMR at ~10 ppm. What is it? A: A sharp singlet at ~10 ppm in the 1H NMR spectrum indicates unreacted 2-(4-chlorophenoxy)benzaldehyde, meaning the reduction did not go to completion. Sodium borohydride (NaBH4) is a convenient source of hydride ion for the reduction of aldehydes[4], but it rapidly degrades upon exposure to ambient moisture. Actionable fix: To drive the reaction to completion, use 1.2 to 1.5 equivalents of fresh NaBH4 from a sealed container and ensure the methanol solvent is anhydrous.

Quantitative Data & Optimization Summary

The table below summarizes the critical parameter shifts required to move from a standard, low-yielding baseline to an optimized, high-yielding process.

ParameterStandard ConditionOptimized ConditionYield ImpactCausality
Electrophile 2-Chlorobenzaldehyde2-Fluorobenzaldehyde+35%F⁻ stabilizes the Meisenheimer complex better than Cl⁻.
Base (Step 1) Granular K2CO3Finely milled, anhydrous K2CO3+15%Increased surface area accelerates phenoxide generation.
Solvent (Step 1) Reagent-grade DMFAnhydrous DMF+10%Prevents competitive hydrolysis of the starting material.
Quench (Step 2) H2OSat. aq. NH4Cl+12% (recovery)Breaks borate complexes, preventing emulsion-based product loss.

Validated Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

This protocol utilizes a self-validating SNAr approach to ensure complete conversion.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-chlorophenol (1.05 equiv) and finely milled anhydrous K2CO3 (1.5 equiv).

  • Activation: Add anhydrous DMF to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes to initiate phenoxide formation (mixture will become slightly opaque).

  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting aldehyde is consumed and a new, lower-Rf UV-active spot appears.

  • Workup: Cool to room temperature, dilute with water (3× the volume of DMF), and extract with Ethyl Acetate (3×).

  • Purification: Wash the combined organic layers with 1M NaOH (to aggressively remove unreacted 4-chlorophenol), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Synthesis of [2-(4-Chlorophenoxy)phenyl]methanol

This protocol focuses on controlled hydride delivery and emulsion-free isolation.

  • Preparation: Dissolve the crude 2-(4-chlorophenoxy)benzaldehyde (1.0 equiv) in anhydrous methanol (0.3 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exotherm.

  • Reduction: Add NaBH4 (1.5 equiv) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench: Slowly add saturated aqueous NH4Cl. Stir vigorously for 30 minutes to hydrolyze borate salts.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with Ethyl Acetate (3×). Wash with brine, dry over Na2SO4, and concentrate.

    • Self-Validation Check: Confirm complete reduction by 1H NMR of the crude mixture; the disappearance of the aldehyde singlet at ~10 ppm and the appearance of a benzylic CH2 doublet/singlet at ~4.7 ppm validates the conversion.

References

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Arkivoc URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

Sources

Optimization

optimizing temperature and pressure conditions for [2-(4-Chlorophenoxy)phenyl]methanol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the thermodynamic and kinetic hurdles associated with diaryl et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the thermodynamic and kinetic hurdles associated with diaryl ether derivatives.

[2-(4-Chlorophenoxy)phenyl]methanol is a highly valuable intermediate in the synthesis of pharmaceutical scaffolds, including dibenzoxazepines and bioactive ethers. However, its synthesis and downstream processing require rigorous control over temperature and pressure. Mismanagement of these parameters often leads to ether cleavage, hydrodehalogenation, or poor catalytic turnover.

This guide is designed to troubleshoot your workflows by explaining the causality behind these failures and providing self-validating experimental systems to ensure reproducible success.

Workflow Visualization

G A Precursors: 4-Chlorophenol + 2-Fluorobenzaldehyde B Ullmann Coupling A->B C Intermediate: 2-(4-Chlorophenoxy) benzaldehyde B->C D Reduction (Temp/Press Control) C->D E Target: [2-(4-Chlorophenoxy) phenyl]methanol D->E

Reaction workflow for [2-(4-Chlorophenoxy)phenyl]methanol synthesis.

FAQ & Troubleshooting Guide

Q1: During the Ullmann coupling of 2-fluorobenzaldehyde and 4-chlorophenol to form the precursor, my yields are highly variable. How should I optimize the temperature? Scientist's Insight: The Ullmann diaryl etherification is exceptionally sensitive to thermal gradients. Causality dictates that the activation energy for the oxidative addition of the copper catalyst requires sufficient thermal input; however, the stability of the resulting cuprate intermediate is compromised at excessive heat. If you use conventional heating, temperatures below 90 °C often stall the reaction, while exceeding 130 °C promotes side reactions such as aldehyde degradation or homocoupling. Resolution: Transition to microwave-assisted synthesis. Maintaining the reaction at 150 °C for exactly 30 minutes under microwave irradiation provides optimal conversion without product degradation, vastly outperforming conventional heating at 110 °C for 48 hours [1].

Q2: I am reducing 2-(4-chlorophenoxy)benzaldehyde to[2-(4-Chlorophenoxy)phenyl]methanol using catalytic hydrogenation. I'm seeing significant loss of the chlorine atom. How do I prevent this? Scientist's Insight: You are experiencing hydrodehalogenation. The carbon-chlorine bond on the phenoxy ring is highly susceptible to cleavage when subjected to hydrogen pressure, especially if the temperature exceeds 40 °C. Resolution: This requires a strict pressure-temperature balancing act. If you must use H2​ gas, lower the pressure to 1–1.5 bar and maintain the temperature strictly at 20–25 °C. Better yet, switch to a milder, self-validating chemical reduction system using Sodium Borohydride ( NaBH4​ )[2]. This completely bypasses the pressure variable, selectively reducing the aldehyde while guaranteeing the integrity of the aryl chloride.

Q3: When scaling up the pressure reactor for downstream functionalization of the methanol derivative, what are the critical safety and yield parameters? Scientist's Insight: Scaling up introduces severe mass transfer limitations. In a larger vessel, the dissolution of gas into the liquid phase is less efficient, which often prompts operators to mistakenly increase the pressure. Increasing pressure arbitrarily shifts the thermodynamic equilibrium, risking ether cleavage and thermal runaway. Resolution: Do not increase the pressure beyond bench-scale optimums. Instead, optimize the agitation rate (rpm) to improve the gas-liquid interfacial area, and utilize a cooling jacket to manage the exothermic heat of reaction.

Experimental Protocols

Protocol: Synthesis of[2-(4-Chlorophenoxy)phenyl]methanol via Hydride Reduction

Self-Validating Principle: By utilizing a stoichiometric hydride source at low temperatures, we eliminate the high-pressure variable entirely. The reaction self-limits at the alcohol stage, preventing over-reduction and hydrodehalogenation [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-(4-chlorophenoxy)benzaldehyde in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Thermal Equilibration (Critical): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Do not proceed until the temperature is stable to prevent an initial exothermic spike.

  • Reagent Addition: Slowly add 12.0 mmol of NaBH4​ in small portions over 15 minutes. The slow addition controls the evolution of hydrogen gas and maintains the thermal baseline.

  • Reaction Phase: Stir the mixture at 0–5 °C for 30 minutes. Remove the ice bath, allowing the system to naturally warm to room temperature (20 °C), and stir for an additional 2 hours.

  • Quenching: Quench the reaction carefully by adding 10 mL of saturated NH4​Cl solution dropwise to neutralize unreacted hydride.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. The resulting[2-(4-Chlorophenoxy)phenyl]methanol is typically >95% pure and ready for downstream use.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic parameters for the synthesis and reduction phases to maximize yield and purity.

Reaction StepMethodTemperature (°C)Pressure (bar)TimeYield (%)Purity (%)
Ullmann CouplingConventional110Atmospheric48 h68 - 72>90
Ullmann CouplingMicrowave150Sealed Vessel30 min83 - 85>95
Aldehyde ReductionCatalytic H2​ 251.54 h60 (Dehal. risk)75
Aldehyde Reduction NaBH4​ 0 to 20Atmospheric2.5 h92 - 95>98

References

  • Title: Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f][1,4]oxazepine Scaffold | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Troubleshooting

preventing oxidative degradation of [2-(4-Chlorophenoxy)phenyl]methanol during storage

Handling diaryl ether derivatives with benzylic alcohol moieties requires a rigorous understanding of their intrinsic chemical vulnerabilities.[2-(4-Chlorophenoxy)phenyl]methanol is highly susceptible to oxidative degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling diaryl ether derivatives with benzylic alcohol moieties requires a rigorous understanding of their intrinsic chemical vulnerabilities.[2-(4-Chlorophenoxy)phenyl]methanol is highly susceptible to oxidative degradation during storage. The primary alcohol group (-CH₂OH) attached to the aromatic ring is a classic benzylic position, making the C-H bonds exceptionally weak due to resonance stabilization of any resulting radical intermediates.

This guide provides field-proven, causality-driven troubleshooting and methodologies to ensure the absolute integrity of your compound libraries.

I. Mechanistic Overview of Degradation

Before implementing storage protocols, you must understand why the compound degrades. The autoxidation of benzyl alcohols is an aerobic, radical-chain process initiated by reactive oxygen species (ROS), trace transition metals, or UV light[1]. Once the benzylic radical forms, it reacts with triplet oxygen ( 3O2​ ) to form a peroxy radical, which ultimately resolves into 2-(4-chlorophenoxy)benzaldehyde and, upon further oxidation, 2-(4-chlorophenoxy)benzoic acid[2].

OxidationPathway A [2-(4-Chlorophenoxy)phenyl]methanol (Primary Benzyl Alcohol) B Radical Initiators (O2, UV Light, Trace Metals) A->B Exposure C 2-(4-Chlorophenoxy)benzaldehyde (Aldehyde Degradant) B->C Autoxidation (Loss of H2) D 2-(4-Chlorophenoxy)benzoic acid (Carboxylic Acid Degradant) C->D Further Oxidation E Prevention Strategies: Argon Purge, Amber Vials, -20°C E->B Inhibits

Logical workflow of benzyl alcohol oxidative degradation and targeted prevention strategies.

II. Troubleshooting & FAQs

Q1: Why does my [2-(4-Chlorophenoxy)phenyl]methanol degrade into an aldehyde even when stored in a tightly capped vial? Causality: The headspace of a standard 20 mL scintillation vial contains approximately 4 mL of ambient air, which equates to roughly 33 µmol of molecular oxygen ( O2​ ). For milligram-scale samples, this is a massive stoichiometric excess of oxidant. Furthermore, standard clear borosilicate glass transmits UV light from laboratory fixtures, which acts as a potent radical initiator for autoxidation[3]. A physical cap does not stop the kinetic chain reaction once initiated by trapped oxygen and light.

Q2: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) to blanket the solid compound? Causality: You must use Argon. While both are inert, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it pools at the bottom, creating a heavy, protective blanket directly over the solid API that effectively displaces oxygen[4]. Nitrogen tends to mix with ambient air and escape the vial before the cap is secured.

Q3: We are storing the compound in solution for high-throughput screening. Which solvents are safe? Causality: Avoid ethereal solvents (like THF or diethyl ether) entirely. Ethers rapidly form hydroperoxides upon standing, which will instantly oxidize your benzylic alcohol to the corresponding aldehyde. Utilize anhydrous, inert solvents like Acetonitrile or DMSO. However, these solvents dissolve significant amounts of atmospheric oxygen. You must actively degas the solvent prior to making your stock solutions to halt liquid-phase oxidation.

III. Quantitative Impact of Storage Conditions

To illustrate the critical nature of these protocols, the following table summarizes the degradation kinetics of benzylic alcohol derivatives under various storage environments.

Storage AtmosphereContainer TypeStorage Temp (°C)6-Month Purity (%)Primary Degradant
Ambient Air (Unpurged)Clear Glass25°C~88.0%Aldehyde
Ambient Air (Unpurged)Amber Glass25°C~94.5%Aldehyde
Nitrogen PurgeAmber Glass4°C~97.2%Aldehyde
Argon Purge (Heavy Blanket) Amber Glass -20°C >99.8% None detected

Table 1: Representative quantitative stability data for benzylic alcohol APIs demonstrating the necessity of combined inerting, light protection, and thermal control.

IV. Self-Validating Methodologies

To ensure scientific integrity, every storage protocol must include a feedback loop to validate that the protective environment has not been compromised.

Protocol A: Solid-State Argon Blanketing & Self-Validating Storage

Purpose: To establish a verifiable, oxygen-free environment for long-term powder storage.

  • Transfer: Move the [2-(4-Chlorophenoxy)phenyl]methanol powder into an amber glass vial equipped with a PTFE-faced rubber liner cap[4].

  • Primary Purge: Insert an Argon gas line (via a sterile needle) into the vial, keeping the tip just above the powder bed. Flow Argon gently for 60 seconds to displace all air. Cap immediately.

  • Secondary Containment: Place the capped vial inside a sealable Mylar/aluminum foil pouch.

  • Validation Integration: Drop a colorimetric oxygen indicator strip (e.g., resazurin-based "Ageless Eye") into the Mylar pouch alongside the vial.

  • Secondary Purge & Seal: Purge the Mylar pouch with Argon for 30 seconds and immediately heat-seal the open edge.

  • Validation Check: Observe the pouch after 2 hours. The oxygen indicator must transition from blue/purple (oxygen present) to pink/colorless (anaerobic). If the strip remains blue, your seal is compromised and the process must be repeated.

  • Storage: Transfer the validated pouch to a -20°C monitored freezer.

Protocol B: Freeze-Pump-Thaw Degassing for Solution Storage

Purpose: To strip dissolved oxygen from solvents prior to dissolving the API for liquid-phase storage.

FreezePumpThaw Step1 1. Freeze Submerge flask in liquid N2 Step2 2. Pump Open to vacuum (5-10 min) Step1->Step2 Step3 3. Thaw Close vacuum, thaw in warm water Step2->Step3 Step4 4. Purge Backfill with Argon gas Step3->Step4 Decision Repeat 3x? Step4->Decision Decision->Step1 No Done Degassed Solvent Ready for Compound Storage Decision->Done Yes

Step-by-step freeze-pump-thaw workflow for solvent degassing prior to compound storage.

  • Preparation: Place the desired solvent (e.g., anhydrous Acetonitrile) into a heavy-walled Schlenk flask.

  • Freeze: Submerge the bottom of the flask in a liquid nitrogen dewar until the solvent is completely frozen solid.

  • Pump: Open the flask's stopcock to a high-vacuum manifold for 5–10 minutes. This evacuates the atmospheric oxygen from the headspace.

  • Thaw: Isolate the flask from the vacuum (close the stopcock) and place it in a room-temperature water bath. As the solvent melts, trapped O2​ bubbles will violently escape the liquid.

  • Purge: Once completely thawed, backfill the flask with Argon gas.

  • Cycle: Repeat Steps 2 through 5 a minimum of three times. The process is complete when no gas bubbles are observed during the thaw phase.

  • Validation Check: Before dissolving the [2-(4-Chlorophenoxy)phenyl]methanol, test the degassed solvent with a starch-iodide test strip. The strip must show 0 ppm to confirm the absolute absence of hydroperoxides.

V. References

  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species, ACS Sustainable Chemistry & Engineering, 1

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis, Royal Society of Chemistry, 2

  • Understanding the chemical basis of drug stability and degradation, The Pharmaceutical Journal, 3

  • Preservation of Moisture-Sensitive Chemical Reagents, Sigma-Aldrich, 4

Sources

Optimization

reducing unwanted side byproducts in [2-(4-Chlorophenoxy)phenyl]methanol synthesis

Technical Support Center: Troubleshooting the Synthesis of[2-(4-Chlorophenoxy)phenyl]methanol Overview The synthesis of[2-(4-Chlorophenoxy)phenyl]methanol is a critical two-step sequence widely utilized in the preparatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of[2-(4-Chlorophenoxy)phenyl]methanol

Overview The synthesis of[2-(4-Chlorophenoxy)phenyl]methanol is a critical two-step sequence widely utilized in the preparation of agrochemicals and pharmaceutical intermediates. The sequence typically involves the formation of a diaryl ether (2-(4-chlorophenoxy)benzaldehyde) followed by the reduction of the carbonyl group. However, researchers frequently encounter yield-limiting side reactions, most notably the unwanted cleavage of the carbon-chlorine (C-Cl) bond (hydrodehalogenation).

This guide provides mechanistic troubleshooting, chemoselective strategies, and validated protocols to eliminate these side byproducts.

Reaction Pathway & Chemoselectivity

Mechanism cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Carbonyl Reduction nodeA 2-Fluorobenzaldehyde + 4-Chlorophenol nodeC 2-(4-Chlorophenoxy)benzaldehyde nodeA->nodeC SNAr (K2CO3, DMF) Preferred: No Metal nodeB 2-Bromobenzaldehyde + 4-Chlorophenol nodeB->nodeC Ullmann (CuI, Ligand) Alternative nodeD [2-(4-Chlorophenoxy)phenyl]methanol nodeC->nodeD NaBH4, MeOH Chemoselective nodeE Over-reduction Byproduct (Dehalogenated) nodeC->nodeE Pd/C, H2 Avoid: Hydrodehalogenation

Fig 1. Synthesis pathways for[2-(4-Chlorophenoxy)phenyl]methanol highlighting chemoselective choices.

FAQ & Troubleshooting Guide

Section 1: Diaryl Ether Formation (Step 1)

Q: Why am I observing reductive dehalogenation (loss of the Cl atom) during the Ullmann coupling of 2-bromobenzaldehyde and 4-chlorophenol? Mechanistic Cause: Classical Ullmann couplings utilize stoichiometric copper at high temperatures (often >150°C). Under these harsh conditions, copper can undergo oxidative addition into the C-Cl bond of the 4-chlorophenol moiety, or generate radical intermediates that abstract hydrogen from the solvent, leading to reductive dehalogenation[1]. Solution: Transition to a milder, ligand-accelerated catalytic Ullmann system (e.g., CuI with N,N-dimethylglycine at 90°C)[2]. Alternatively, to completely eliminate metal-induced dehalogenation, switch your electrophile to 2-fluorobenzaldehyde and perform a Nucleophilic Aromatic Substitution (SNAr)[3]. Fluorine is highly electronegative, strongly activating the ortho-position for nucleophilic attack by the phenoxide ion without requiring transition metal catalysis.

Q: How can I minimize homocoupling of the aryl halide? Mechanistic Cause: In Cu-catalyzed systems, two aryl-copper intermediates can transmetalate and undergo reductive elimination, forming a biaryl homocoupled byproduct[4]. Solution: The SNAr route entirely prevents homocoupling because it proceeds via a Meisenheimer complex rather than a metal-aryl intermediate. If you must use the Ullmann route, employ a mild base like Cs2CO3 and strictly exclude oxygen[5].

Section 2: Carbonyl Reduction (Step 2)

Q: I am using Pd/C and H2 to reduce 2-(4-chlorophenoxy)benzaldehyde, but I get a mixture of products, including a dehalogenated alcohol. How do I prevent this? Mechanistic Cause: Palladium on carbon (Pd/C) is highly active for the oxidative addition of aryl chlorides. Under a hydrogen atmosphere, this intermediate undergoes reductive elimination of HCl, replacing the chlorine atom with hydrogen (hydrodehalogenation)[6]. Solution: Abandon catalytic hydrogenation for this specific substrate. Instead, use a nucleophilic hydride donor such as Sodium Borohydride (NaBH4)[7]. NaBH4 delivers a hydride directly to the electrophilic carbonyl carbon via a six-membered transition state involving the protic solvent. Because NaBH4 lacks the d-electrons necessary for oxidative addition into the C-Cl bond, it is 100% chemoselective for the aldehyde[7].

Q: I switched to NaBH4 in methanol, but I'm seeing incomplete conversion (residual aldehyde). What went wrong? Mechanistic Cause: NaBH4 reacts with protic solvents (like methanol) to generate hydrogen gas and sodium tetramethoxyborate, degrading the active reagent before it can fully reduce the aldehyde. Solution: Control the temperature strictly at 0–5°C during the addition of NaBH4 to suppress the solvent reaction, and use a slight stoichiometric excess (1.2–1.5 equivalents).

Quantitative Data: Side-Product Minimization

Table 1. Quantitative Comparison of Reaction Conditions for Step 1 & 2

StepMethodologyReagents & ConditionsTarget Yield (%)Major ByproductByproduct (%)
1. EtherificationClassical UllmannCu powder, K2CO3, 200°C45-55%Dehalogenated ether15-20%
1. EtherificationCatalytic UllmannCuI, Ligand, Cs2CO3, 90°C80-85%Homocoupling<5%
1. Etherification SNAr (Preferred) 2-F-benzaldehyde, K2CO3, 120°C >90% None <1%
2. ReductionCatalytic HydrogenationPd/C, H2, EtOH, 25°C30-40%Hydrodehalogenation50-60%
2. Reduction Hydride Reduction NaBH4, MeOH, 0°C to RT >95% Incomplete reduction <2%

Self-Validating Experimental Protocols

Protocol A: Metal-Free SNAr Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Validation Checkpoint: The absence of a transition metal ensures zero homocoupling or hydrodehalogenation.

  • Charge Reactor: To a dry, round-bottom flask equipped with a magnetic stirrer, add 4-chlorophenol (1.05 eq) and anhydrous K2CO3 (1.5 eq)[3].

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol) and stir at room temperature for 15 minutes to generate the potassium 4-chlorophenoxide salt.

  • Electrophile Addition: Add 2-fluorobenzaldehyde (1.0 eq) dropwise to the suspension[3].

  • Heating: Attach a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the 2-fluorobenzaldehyde is consumed.

  • Workup: Cool to room temperature, dilute with water (quenches unreacted phenoxide), and extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M NaOH, then brine, to remove residual 4-chlorophenol. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Chemoselective Reduction to[2-(4-Chlorophenoxy)phenyl]methanol

Validation Checkpoint: Maintaining 0°C during addition prevents NaBH4 degradation, ensuring complete conversion without C-Cl cleavage.

  • Preparation: Dissolve 2-(4-chlorophenoxy)benzaldehyde (1.0 eq) in absolute Methanol (10 mL/mmol).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Hydride Addition: Add Sodium Borohydride (NaBH4) (1.2 eq) portion-wise over 15 minutes. Caution: Effervescence (H2 gas) will occur[7].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quenching: Slowly add saturated aqueous NH4Cl solution to quench excess NaBH4 and break down the borate complex.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) 3x. Wash with brine, dry over MgSO4, and concentrate to yield the pure[2-(4-Chlorophenoxy)phenyl]methanol.

References[1] A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJj_LWSemDSFkYqtQSqJfKhHEhUiOHhiUuKE5vor_U9FfFmFVAYMRS2BMFcbMj1qUCKJrYfkkEmn2C0YehD75ALGW2ZwIOG9PJxVvZxpH5AKei1x-2j9tK_g6Au7noursvElRh2HqR2jrRUdshiHejSWtv1OGxpF6OQFk9W4Kh5vEm1wLU6bffS-YzEhJ8[5]A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXC5u90F9wL-hcLZy5T_jyL3Yx811BjNk-Etsr_CDv2MubeZtjiIZAziaHF3aW-xs0bepf0HKFLLsWfGO20iqpfBlyPoEehZ-hthjwc4DhGlH8YEZBUAulZgVFjxA3IQVTkx8fA==[2]Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxJgyfSt_KNwFA_EoSfUdwAjYT-737zz9iM-iN3lyHW0GoixUZLE8tTV9PG_KfixAtT2vyDQFzhvP6BYzGG6usWn5PuSwWMjyEUwFBVXljPgh13k-QOVBEXxdKEVOQrPKjKNGawJEV-wYXb8=[7]Aldehyde - Oxidation, Reduction, Reactions. Britannica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdMSorAZZrWn_XhXk6gSKrzIM0sTCpd8gHqMi0PhWdOozjYh-hka98sfaNURTGxRQupXptoH9RY57J2nwtcNaW5QrWCvUCsCoYj4PvUdhqBvCtz-xSlWkpHydkZ30ucLv3-ZsoVSgb1gIa0OfRsPEoD4XSrMOIEHdIfPDDr3VNR8zYhM=[4]Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRnV3F65bcTmn0HFNf6SM9t-8Ei-2G4kzzwKzS1wu4GBSa5kHs6v7psY0ZQO6lB99EvTSphJARA0Is76w7yP0wF_hbGJJbmPaGVAQdfUTwQM0rhXM9vkp5hj-z_4rOgoQAC9HSkA4Nmz_Dd4=[6]Rapid hydrodehalogenation of chlorinated benzoic acids using mechano-thermally prepared Raney alloy with enhanced kinetics. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3FCHe2vOrvjIyoOD1xzdQIFI_5_6DYfyW_3La4vkqMEkcGWZxTQ1PvR4Ad_GL71VkpdQgInjzrWtWzUmFGbTHDPGXT9_vdZdXMnBcw_sKGiiWXHOZJA7NyJroTB5ah-6Nde4U9-7HnkjuYn0x_64ebPUfp3h_pbzrfaPnFk4wn5uRZRGGiXh_hBE3Lo8H3sgDraTsz_ZjHNOnY_wJ6ZaOWaqh1R_SsqldEQst5Ny8oUJS4SzY83RqpCTTk8ObI7YT3Eq4n7_zHKiHd8QSwTr1MFHXSVsDgkgg0HlxybqjcYSdlRMUf9gj-A==[3]2-Fluorobenzaldehyde | Fluorinated Building Blocks. Ambeed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE11Uf71Jogzd1iHtQJlrFb_21WG_GId2UZspfW7OJyCMcU5IGbUgx0wg713Tf5Al-LJ4XLjZVMh6nqGDKy0k0fb8gX3ZVth7unhY6qWIr5s2kVJb3LNVPBL_dIJ_qrBRngVIF_Ya9Aaw==

Sources

Troubleshooting

overcoming scale-up challenges for [2-(4-Chlorophenoxy)phenyl]methanol batch manufacturing

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of [2-(4-Chlorophenoxy)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of [2-(4-Chlorophenoxy)phenyl]methanol .

The standard batch manufacturing route for this diaryl ether alcohol involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to construct the diaryl ether backbone, followed by a chemoselective sodium borohydride (NaBH4) reduction of the aldehyde to the corresponding primary alcohol. Transitioning this sequence from the benchtop to pilot-scale introduces significant challenges in thermodynamics, gas evolution, and downstream processing.

Process Workflow Visualization

G SM 4-Chlorophenol + 2-Fluorobenzaldehyde SNAr SNAr Reaction K2CO3, DMF, 100°C SM->SNAr Int 2-(4-Chlorophenoxy) benzaldehyde SNAr->Int Red Reduction NaBH4, THF/MeOH, 0°C Int->Red Workup Quench & Workup NH4Cl aq, Extraction Red->Workup Prod [2-(4-Chlorophenoxy) phenyl]methanol Workup->Prod

Figure 1: Two-step batch manufacturing workflow for [2-(4-Chlorophenoxy)phenyl]methanol.

Scale-Up Metrics & Quantitative Data

To ensure process safety and reproducibility, the following table summarizes the critical control parameters when scaling from a 10-gram laboratory synthesis to a 1-kilogram pilot batch.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Critical Causality & Control Strategy
SNAr Temperature 100 °C (Oil bath)100 °C (Jacketed reactor)Exothermic coupling. Requires controlled heating to prevent DMF degradation and impurity formation[1].
NaBH4 Dosing All-at-once additionPortion-wise (over 2 hours)Massive H2 gas evolution and heat generation. Must be dosed slowly to prevent reactor over-pressurization[2].
Solvent Ratio (Reduction) THF/MeOH (4:1)THF/MeOH (4:1)THF ensures substrate solubility; MeOH acts as a protic accelerator for the hydride transfer[3][4].
Quench Temperature 0–5 °C< 10 °CRapid hydrolysis of borate esters is highly exothermic. Must maintain cooling during aqueous NH4Cl addition[4][5].
Expected Yield 92–95%85–90%Yield drop at scale is typically due to product loss in biphasic emulsions during the borate workup.
Troubleshooting & FAQs

Q1: During the scale-up of the reduction step, we are experiencing uncontrollable foaming and reactor pressurization. How can we mitigate this? A: This is a classic symptom of unmanaged hydrogen gas (H2) evolution. NaBH4 reacts competitively with protic solvents (like methanol) to release H2 gas, a process with a relatively low activation energy that accelerates rapidly as temperature increases[2]. Solution: Do not add solid NaBH4 to a warm solution. Cool the 2-(4-chlorophenoxy)benzaldehyde solution in THF/MeOH to 0–5 °C. Charge the solid NaBH4portion-wise through a solids addition funnel, allowing the exotherm and gas evolution to subside between portions[4]. Ensure the reactor has an open vent line to a safe exhaust system.

Q2: Our SNAr step leaves 10-15% unreacted 2-fluorobenzaldehyde at scale, even after 12 hours. Why is the reaction stalling? A: 2-Fluorobenzaldehyde is highly activated for SNAr due to the strongly electron-withdrawing ortho-formyl group[6]. If the reaction stalls, the causality usually points to inadequate deprotonation of the 4-chlorophenol or poor phase transfer. Solution: Ensure the K2CO3 is finely milled and strictly anhydrous. Water in the system will hydrolyze the DMF solvent at 100 °C to dimethylamine, which can react with the aldehyde to form unwanted Schiff base impurities[1]. Additionally, increasing the agitation speed in the pilot reactor is critical, as the reaction is a heterogeneous solid-liquid mixture (K2CO3 suspended in DMF).

Q3: The workup of the reduction step results in a thick, gelatinous emulsion that takes hours to separate. How do we break this emulsion? A: The emulsion is caused by the formation of insoluble polymeric borate complexes during the reduction[4]. Solution: A standard water quench is insufficient at scale. You must quench the reaction with saturated aqueous ammonium chloride (NH4Cl) or dilute 1N HCl[5]. The mild acidity hydrolyzes the gelatinous borate complexes into water-soluble boric acid ( B(OH)3​ ). Stir the quenched mixture vigorously for at least 60–90 minutes at room temperature before attempting phase separation with dichloromethane (DCM) or ethyl acetate. If an emulsion persists, filtering the biphasic mixture through a short pad of Celite will mechanically break the emulsion[4].

Mechanistic Grounding: The Reduction Pathway

Understanding the exact mechanism of the NaBH4 reduction is critical for troubleshooting solvent and temperature deviations. The reaction proceeds via a polar nucleophilic addition of the hydride to the carbonyl carbon, forming an alkoxide-borane intermediate. The presence of methanol is not just for solubility; it actively participates by protonating the alkoxide, releasing the free alcohol and forming a borate ester[4][7].

Mech Ald 2-(4-Chlorophenoxy) benzaldehyde Hyd Nucleophilic Hydride Attack (from BH4⁻) Ald->Hyd THF/MeOH Alk Alkoxide-Borane Intermediate Hyd->Alk Fast Prot Solvent Protonation (MeOH / H2O) Alk->Prot Quench Alc Primary Alcohol Product + Borate Salts Prot->Alc Phase Separation

Figure 2: Mechanistic pathway of the sodium borohydride reduction and subsequent hydrolysis.

Self-Validating Experimental Protocols
Protocol 1: SNAr Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

This protocol is designed to self-validate via physical state changes and TLC monitoring.

  • Charge: To a dry, nitrogen-flushed reactor, add 4-chlorophenol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (5 Volumes). Stir to achieve a clear solution.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 equiv). The mixture will become a white suspension.

  • Electrophile Addition: Add 2-fluorobenzaldehyde (1.05 equiv)[6] dropwise over 15 minutes.

  • Heating: Heat the reactor jacket to 100 °C. Validation Check: The suspension will turn slightly yellow/tan as the phenoxide forms and reacts[1].

  • Monitoring: After 4 hours, sample the organic layer. TLC (Hexanes/EtOAc 8:2) should show complete consumption of 4-chlorophenol.

  • Workup: Cool the reactor to 20 °C. Add Water (15 Volumes) to precipitate the inorganic salts and phase-separate the product. Extract with Ethyl Acetate (3 x 5 Volumes). Wash the combined organics with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na2SO4 and concentrate to yield the intermediate aldehyde.

Protocol 2: Controlled Reduction to [2-(4-Chlorophenoxy)phenyl]methanol

This protocol utilizes a mixed-solvent system to balance substrate solubility and reaction kinetics.

  • Preparation: Dissolve 2-(4-chlorophenoxy)benzaldehyde (1.0 equiv) in a mixture of THF (8 Volumes) and Methanol (2 Volumes)[3].

  • Cooling: Cool the reactor to 0–5 °C. Validation Check: Ensure the internal temperature probe is submerged and reading accurately, as the subsequent step is highly exothermic.

  • Reduction: Charge NaBH4 (1.2 equiv) in 5 equal portions over 2 hours[5]. Validation Check: Monitor the vent line for H2 gas evolution. Do not add the next portion until the bubbling from the previous portion has significantly slowed.

  • Completion: Allow the reaction to warm to 20 °C and stir for 2 hours.

  • Quench (Critical Step): Cool back to 0 °C. Slowly add saturated aqueous NH4Cl (10 Volumes) dropwise[4]. Validation Check: A white, cloudy precipitate (borate salts) will initially form, which will dissolve upon further stirring as hydrolysis occurs. Stir for 1 hour.

  • Isolation: Extract the aqueous layer with DCM (2 x 10 Volumes). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure to afford the pure[2-(4-Chlorophenoxy)phenyl]methanol as a clear oil or white solid.

References
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4 Source: ACS Publications URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Aldehyde/Ketone -> Alcohol with NaBH4/MeOH Source: OrgoSolver URL:[Link]

  • Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Toxic Solvent Waste in the Liquid Extraction of [2-(4-Chlorophenoxy)phenyl]methanol

This guide provides researchers, scientists, and drug development professionals with practical strategies and in-depth technical advice for minimizing toxic solvent waste during the liquid extraction of [2-(4-Chloropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with practical strategies and in-depth technical advice for minimizing toxic solvent waste during the liquid extraction of [2-(4-Chlorophenoxy)phenyl]methanol. By integrating principles of green chemistry and modern extraction technologies, this resource aims to enhance experimental sustainability without compromising on yield or purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the transition to greener extraction protocols for [2-(4-Chlorophenoxy)phenyl]methanol.

Q1: What are the primary "green" solvent alternatives to traditional extraction solvents like dichloromethane (DCM) or chloroform for [2-(4-Chlorophenoxy)phenyl]methanol?

A1: The primary green solvent alternatives are selected based on their efficacy, safety profile, and environmental impact. For a moderately polar compound like [2-(4-Chlorophenoxy)phenyl]methanol, promising options include:

  • 2-Methyltetrahydrofuran (2-MeTHF) : A bio-based solvent derived from sources like corn cobs and sugarcane bagasse, 2-MeTHF is an excellent substitute for THF and DCM.[1][2] It offers a higher boiling point, which reduces solvent loss through evaporation, and is not miscible with water, facilitating easier phase separation.[3][4]

  • Cyclopentyl Methyl Ether (CPME) : CPME is a hydrophobic ether solvent that is more stable than many traditional ethers, with a low potential for peroxide formation.[5][6][7] Its high boiling point and low heat of vaporization can lead to energy savings during solvent recovery.[5]

  • Ethyl Acetate : A widely accessible and cost-effective option, ethyl acetate is a less toxic alternative to chlorinated solvents for many extraction applications.[1][8][9] Often, it is used in combination with other solvents like ethanol or heptane to fine-tune polarity.[1]

Q2: What are the key principles of green chemistry that I should consider for my extraction process?

A2: The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes.[2][10] For the liquid extraction of [2-(4-Chlorophenoxy)phenyl]methanol, the most relevant principles are:

  • Prevention : It is better to prevent waste than to treat or clean up waste after it has been created.

  • Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

  • Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.[10]

  • Design for Energy Efficiency : Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Q3: Beyond switching solvents, what other techniques can I employ to reduce solvent waste?

A3: Several modern extraction techniques can significantly reduce solvent consumption:

  • Solid-Phase Extraction (SPE) : SPE is a sample preparation technique that uses a solid adsorbent to isolate the target analyte from a liquid sample.[11][12] This method is highly selective and uses significantly less solvent compared to traditional liquid-liquid extraction.[12]

  • Supercritical Fluid Extraction (SFE) : SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13][14][15] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue.[13][16] This makes it an exceptionally "green" technology.

  • Solvent Recycling and Recovery : Implementing a solvent recovery system, such as distillation, can reclaim and purify used solvents, allowing for their reuse.[17][18][19] This not only reduces waste but also lowers operational costs.[20][21]

Q4: Are there regulatory guidelines I should be aware of concerning solvent use and waste?

A4: Yes, several regulatory bodies have established guidelines to control the use of toxic solvents and limit their presence in final pharmaceutical products. Key guidelines include:

  • ICH Q3C Guidelines : The International Council for Harmonisation (ICH) provides guidelines on residual solvents in pharmaceuticals.[22][23][24][25][26] These guidelines classify solvents into three classes based on their toxicity, with Class 1 solvents (those that should be avoided) being the most toxic.

  • Environmental Protection Agency (EPA) Regulations : The EPA regulates the disposal of solvent waste under the Resource Conservation and Recovery Act (RCRA).[27][28] Solvents may be classified as hazardous waste due to characteristics like ignitability, corrosivity, reactivity, or toxicity.[27]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise when transitioning to greener extraction methods for [2-(4-Chlorophenoxy)phenyl]methanol.

Problem Potential Cause Recommended Solution
Low extraction efficiency with a green solvent. The polarity of the green solvent may not be optimal for [2-(4-Chlorophenoxy)phenyl]methanol.- Adjust the polarity of the solvent system by creating mixtures. For example, add a small amount of a more polar co-solvent like ethanol to ethyl acetate. - Consider a different green solvent with a more suitable polarity. Refer to the solvent properties table below. - Increase the solvent-to-sample ratio, though be mindful of increasing overall solvent use.
Formation of an emulsion during liquid-liquid extraction. The new solvent system may have a density close to that of the aqueous phase, or there may be surfactants present.- Add a small amount of a brine solution (saturated NaCl) to the aqueous phase to increase its density and disrupt the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Centrifuge the mixture at a low speed to break the emulsion.
Difficulty in removing the green solvent post-extraction. The green solvent may have a higher boiling point than the traditional solvent.- Use a rotary evaporator under reduced pressure to facilitate solvent removal. - For very high-boiling point solvents, consider techniques like thin-film evaporation.
Analyte precipitates out of the green solvent. The solubility of [2-(4-Chlorophenoxy)phenyl]methanol may be lower in the chosen green solvent.- Gently warm the solution to increase solubility. - Use a larger volume of solvent. - Consider a different green solvent with better solubilizing properties for your compound.
Poor recovery in Solid-Phase Extraction (SPE). The SPE sorbent may not be appropriate for your analyte, or the elution solvent may be too weak.- Select a sorbent with a suitable stationary phase (e.g., C18 for reversed-phase SPE). - Optimize the pH of the sample before loading to ensure the analyte is in a neutral form for better retention. - Increase the strength of the elution solvent. A step-gradient elution with increasing concentrations of a strong solvent (e.g., methanol or acetonitrile) can be effective.[29]

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of [2-(4-Chlorophenoxy)phenyl]methanol

This protocol provides a general procedure for the extraction of [2-(4-Chlorophenoxy)phenyl]methanol from an aqueous matrix using a reversed-phase SPE cartridge (e.g., C18).

Materials:

  • SPE cartridge (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Sample containing [2-(4-Chlorophenoxy)phenyl]methanol in an aqueous matrix

  • Methanol (or other suitable strong organic solvent)

  • Deionized water

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture)

  • Collection vials

Procedure:

  • Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent run dry.

    • Follow with 5 mL of deionized water to equilibrate the sorbent to the aqueous conditions of the sample.

  • Sample Loading:

    • Load the aqueous sample containing [2-(4-Chlorophenoxy)phenyl]methanol onto the cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

    • If necessary, a second wash with a weak organic solvent/water mixture (e.g., 5% methanol in water) can be performed to remove more polar interferences.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the [2-(4-Chlorophenoxy)phenyl]methanol from the cartridge with 5-10 mL of the elution solvent (e.g., methanol).

    • Collect the eluate for further analysis or processing.

Protocol 2: Supercritical Fluid Extraction (SFE) of [2-(4-Chlorophenoxy)phenyl]methanol

This protocol outlines a general approach for the SFE of [2-(4-Chlorophenoxy)phenyl]methanol from a solid matrix.

Materials:

  • Supercritical fluid extractor

  • High-purity CO2

  • Co-solvent (e.g., methanol or ethanol)

  • Solid sample containing adsorbed [2-(4-Chlorophenoxy)phenyl]methanol

  • Collection vessel

Procedure:

  • Sample Preparation:

    • Ensure the solid sample is dry and has a consistent particle size to allow for efficient penetration of the supercritical fluid.

  • SFE System Setup:

    • Load the sample into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (pressure, temperature, and CO2 flow rate). Typical starting conditions could be 150 bar and 40°C.[14]

  • Extraction:

    • Pressurize the system with CO2 to the setpoint.

    • If necessary, introduce a co-solvent (e.g., 5-10% methanol) to increase the polarity of the supercritical fluid and enhance the extraction of the moderately polar analyte.

    • Run the extraction for the desired amount of time, continuously flowing supercritical CO2 through the sample.

  • Collection:

    • The extract-laden supercritical fluid is depressurized, causing the CO2 to return to a gaseous state and the [2-(4-Chlorophenoxy)phenyl]methanol to precipitate into the collection vessel.

  • Post-Extraction:

    • The collected extract can be dissolved in a minimal amount of a suitable solvent for further analysis.

Part 4: Visualizations and Data

Solvent Selection Guide

The following table summarizes the properties of recommended green solvents compared to a traditional toxic solvent, dichloromethane.

SolventBoiling Point (°C)Density (g/mL)Water SolubilityICH ClassKey Advantages
Dichloromethane (DCM) 401.332%2Effective, volatile
2-Methyltetrahydrofuran (2-MeTHF) 800.864.1%3 (equivalent)Bio-based, good for phase separation, higher boiling point reduces losses.[3][30]
Cyclopentyl Methyl Ether (CPME) 1060.921.1%2 (equivalent)Hydrophobic, stable, low peroxide formation, energy-efficient recovery.[5][6][7][31]
Ethyl Acetate 770.908.3%3Low toxicity, cost-effective, readily available.[1][8]
Decision-Making Workflow for Greener Extraction

Start Start: Need to extract [2-(4-Chlorophenoxy)phenyl]methanol Aqueous_Matrix Is the sample in an aqueous matrix? Start->Aqueous_Matrix Solid_Matrix Is the sample a solid matrix? Start->Solid_Matrix LLE Consider Greener Liquid-Liquid Extraction Aqueous_Matrix->LLE Yes SPE Consider Solid-Phase Extraction (SPE) Aqueous_Matrix->SPE Yes SFE Consider Supercritical Fluid Extraction (SFE) Solid_Matrix->SFE Yes Solvent_Choice Select a green solvent: - 2-MeTHF - CPME - Ethyl Acetate LLE->Solvent_Choice End End: Optimized Green Extraction Process SPE->End SFE->End Recycle Implement Solvent Recycling/Recovery Solvent_Choice->Recycle Recycle->End

Caption: Decision workflow for selecting a greener extraction method.

Solid-Phase Extraction (SPE) Workflow

Condition 1. Conditioning (e.g., Methanol, Water) Load 2. Sample Loading (Aqueous sample containing analyte) Condition->Load Wash 3. Washing (e.g., Water, weak solvent mix) Removes impurities Load->Wash Elute 4. Elution (e.g., Methanol) Collects analyte Wash->Elute Analyte Pure Analyte Fraction Elute->Analyte

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

References

  • Dichloromethane Substitute: Sustainable Solvent Options - Elchemy. (2025, November 18).
  • Cyclopentyl Methyl Ether (CPME)
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22).
  • impurities: guideline for residual solvents q3c(r6) - ICH. (2019, July 22).
  • Why Supercritical Fluid Extraction Can Change Pharmaceutical industry? (2025, May 23).
  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29).
  • Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evapor
  • Methylene Chloride (DCM) Replacements | Green Chemistry Teaching and Learning Community (GCTLC). (2024, April 30).
  • Solvent Recovery System Explained: Process And Principles In Manufacturing. (2024, October 28).
  • Penn A Kem 2-MeTHF - Plant-Based Solvent Performance, Product Article - ChemPoint. (n.d.).
  • ICH Q3C (R9) Guideline on impurities - EMA. (2024, April 5).
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from N
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  • Sustainable Routes for Wool Grease Removal Using Green Solvent Cyclopentyl Methyl Ether in Solvent Extraction and Biosurfactant Wool Protein Hydrolyzate in Scouring - MDPI. (2023, April 24).
  • Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest from Wendita calysina (Burrito) - MDPI. (2020, August 21).
  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025, February 3).
  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. (n.d.).
  • A new solvent for green chemistry - Manufacturing Chemist. (2010, December 22).
  • Supercritical Fluid Extraction (SFE)-An Overview - Asian Journal of Research in Pharmaceutical Sciences. (n.d.).
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24).
  • 2-Methyltetrahydrofuran - IFC - Intern
  • Supercritical Fluid Extraction (SFE) - De Dietrich Process Systems. (n.d.).
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI. (2023, November 15).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Green Chemistry: What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?
  • 2-Methyltetrahydrofuran as a Potential Green Solvent for Lipids Extraction from Spent Coffee Grounds for Fuel Grade Hydrocarbons Production | Chemical Engineering Transactions. (2021, December 15).
  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed. (2019, May 21).
  • REDUCING SOLVENT USE - EPA. (n.d.).
  • Green chemistry for the future: 2-MeTHF - Extraction - Future4200. (2022, January 7).
  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. (2025, December 16).
  • Greener Solvent Altern
  • AP-42, Vol. I, CH 4.
  • How do you (dis)solve a problem like methylene chloride? - RSC Publishing. (2025, July 15).
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  • Solvent Cleaning for Today: Operating Within Government Regul
  • Classification of Green Solvents - Encyclopedia.pub. (2023, August 16).
  • Green Chemistry: Eco-Friendly Industrial Solvent Alternatives Guide - Alliance Chemical. (2026, February 9).
  • Greener Solvents - Sigma-Aldrich. (n.d.).
  • Method 3535A: Solid-Phase Extraction (SPE ... - EPA. (n.d.).
  • Solid phase extraction (SPE)
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci. (2025, July 31).
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).
  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).

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Reference Data & Comparative Studies

Validation

comparative analysis of green chemistry synthesis routes for [2-(4-Chlorophenoxy)phenyl]methanol

Abstract The synthesis of complex organic molecules, particularly those serving as precursors in the pharmaceutical and materials science sectors, is increasingly scrutinized through the lens of environmental sustainabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of complex organic molecules, particularly those serving as precursors in the pharmaceutical and materials science sectors, is increasingly scrutinized through the lens of environmental sustainability. [2-(4-Chlorophenoxy)phenyl]methanol represents a key structural motif, combining a diaryl ether backbone with a reactive hydroxymethyl group. Traditional syntheses of such compounds often rely on methods that are energetically demanding and generate significant waste. This guide provides a comparative analysis of three distinct green chemistry approaches for the synthesis of [2-(4-Chlorophenoxy)phenyl]methanol: Ultrasound-Assisted Ullmann Condensation, Microwave-Assisted Suzuki-Miyaura Coupling followed by reduction, and a Chemoenzymatic route involving biocatalytic reduction. By evaluating these methods against the core principles of green chemistry, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select a synthesis strategy that balances efficiency with environmental stewardship.

The Imperative for Greener Synthesis

The design and execution of chemical syntheses are guided by the 12 Principles of Green Chemistry, a framework established to minimize the environmental impact of chemical processes.[1][2] These principles advocate for waste prevention, maximization of atom economy, use of safer solvents and reagents, and energy efficiency, among other goals.[1] In the context of synthesizing [2-(4-Chlorophenoxy)phenyl]methanol, these principles compel us to move beyond classical methods that often involve harsh conditions, toxic metal catalysts, and volatile organic solvents.[1][3] This guide explores modern alternatives that leverage physical activation methods (ultrasound and microwaves) and the inherent selectivity of biocatalysis to achieve a more sustainable synthesis.

Route 1: Ultrasound-Assisted Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming diaryl ethers. However, it traditionally requires high temperatures and copper catalysts. The application of power ultrasound provides a greener alternative by using acoustic cavitation to create localized hot spots, enhancing mass transfer and reaction rates without high bulk temperatures.[4][5] This sonochemical approach can lead to significantly shorter reaction times, higher yields, and can sometimes be performed under catalyst-free or solvent-free conditions.[6][7]

2.1. Rationale and Mechanistic Insight

Ultrasound irradiation in a heterogeneous mixture, such as the reaction of a phenol with an aryl halide in the presence of a solid base, primarily acts to break up the particles of the inorganic solids.[7] This action continuously cleans the reactant surfaces and increases the available surface area for the reaction to occur, thereby accelerating the rate-limiting steps. The result is a more efficient process that can often be conducted at lower temperatures than conventional heating methods.[6]

2.2. Synthetic Workflow

Ultrasound_Synthesis A 2-Bromobenzyl alcohol reactants B 4-Chlorophenol C K2CO3 (Base) CuI (Catalyst, optional) conditions Ultrasound (40 kHz) DMF, 80-100 °C reactants->conditions Reactants P [2-(4-Chlorophenoxy)phenyl]methanol conditions->P Yield: ~85-95%

Caption: Workflow for Ultrasound-Assisted Ullmann Condensation.

2.3. Detailed Experimental Protocol
  • Setup: To a 50 mL sonication flask equipped with a magnetic stirrer and a condenser, add 2-bromobenzyl alcohol (1.87 g, 10 mmol), 4-chlorophenol (1.41 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Catalyst (Optional): For less reactive substrates, add copper(I) iodide (95 mg, 0.5 mmol). Many ultrasound-assisted diaryl ether syntheses can proceed efficiently without a catalyst.[6]

  • Solvent: Add 20 mL of N,N-dimethylformamide (DMF). While DMF is not an ideal green solvent, its high boiling point and ability to dissolve the reactants are beneficial; alternative greener solvents like DMSO or ionic liquids should be considered.

  • Sonication: Immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate at 40 kHz with a power of 300 W. Maintain the reaction temperature between 80-100 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool.[8][9] Unlike conventional heating which relies on slow convection currents, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This results in dramatic reductions in reaction times (from hours to minutes), improved yields, and often enhanced product purity.[11][12]

3.1. Rationale and Mechanistic Insight

Microwave heating is based on the ability of a substance to absorb microwave energy and convert it into heat.[10] This "dielectric heating" is highly effective for polar solvents and reagents, allowing for temperatures to be reached that are well above the solvent's boiling point in sealed reaction vessels.[10] This superheating accelerates reaction rates according to the Arrhenius equation, often by several orders of magnitude, while minimizing the formation of side products associated with prolonged exposure to high temperatures.[8]

3.2. Synthetic Workflow

Microwave_Synthesis A 2-Formylphenylboronic acid I 2-(4-Chlorophenoxy)benzaldehyde A->I Step 1: Suzuki Coupling Microwave, 120°C, 15 min B 1-Chloro-4-phenoxybenzene B->I Step 1: Suzuki Coupling Microwave, 120°C, 15 min C Pd(PPh3)4 (Catalyst) K2CO3 (Base) C->I Step 1: Suzuki Coupling Microwave, 120°C, 15 min R NaBH4 Methanol I->R Step 2: Reduction P [2-(4-Chlorophenoxy)phenyl]methanol R->P Yield: >90% (2 steps)

Caption: Workflow for Microwave-Assisted Synthesis via Suzuki Coupling.

3.3. Detailed Experimental Protocol

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Setup: In a 10 mL microwave reaction vessel, combine 2-formylphenylboronic acid (1.50 g, 10 mmol), 1-chloro-4-phenoxybenzene (2.05 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

  • Solvent: Add a mixture of dimethoxyethane (DME) and water (4:1, 5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 15 minutes with stirring.

  • Work-up: After cooling, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2-(4-chlorophenoxy)benzaldehyde is typically of sufficient purity for the next step.

Step 2: Reduction of the Aldehyde

  • Setup: Dissolve the crude aldehyde from Step 1 in 25 mL of methanol in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Purification: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Route 3: Chemoenzymatic Synthesis via Biocatalytic Reduction

Biocatalysis offers an exceptionally green approach to chemical synthesis by harnessing the power of enzymes.[13] These reactions are typically performed in aqueous media under mild conditions (ambient temperature and neutral pH), eliminating the need for hazardous solvents and high energy input.[14] For the synthesis of chiral alcohols like [2-(4-Chlorophenoxy)phenyl]methanol, alcohol dehydrogenases (ADHs) can provide near-perfect enantioselectivity, a feat difficult to achieve with traditional chemical reductants.[15]

4.1. Rationale and Mechanistic Insight

This route first involves the synthesis of a ketone precursor, 2-(4-chlorophenoxy)benzophenone, via a standard Ullmann or SNAr reaction. The key green step is the subsequent asymmetric reduction of this ketone. Whole-cell biocatalysts, such as recombinant E. coli or Lactobacillus species, are often used.[14][15] These cells contain the necessary ADH enzyme and an inherent cofactor recycling system (e.g., using glucose or isopropanol as a sacrificial co-substrate), making the process economically viable and operationally simple.[15]

4.2. Synthetic Workflow

Biocatalytic_Synthesis A 2-(4-Chlorophenoxy)benzophenone conditions 30-37 °C 24-48 h, Shaking A->conditions Bioreduction B Whole-cell Biocatalyst (e.g., E. coli expressing ADH) B->conditions Bioreduction C Isopropanol (Co-substrate) Phosphate Buffer (pH 7) C->conditions Bioreduction P (S)- or (R)-[2-(4-Chlorophenoxy)phenyl]methanol conditions->P Yield: >95% ee: >99%

Caption: Workflow for Chemoenzymatic Synthesis via Biocatalytic Reduction.

4.3. Detailed Experimental Protocol
  • Precursor Synthesis: Synthesize 2-(4-chlorophenoxy)benzophenone using an optimized Ullmann or SNAr reaction (e.g., using microwave or ultrasound assistance as described previously).

  • Biocatalyst Preparation: Prepare a suspension of a suitable whole-cell biocatalyst (e.g., recombinant E. coli expressing a robust alcohol dehydrogenase) in a phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a 250 mL baffled flask, add the 2-(4-chlorophenoxy)benzophenone precursor (1.0 g, 3.2 mmol) dissolved in a minimal amount of a co-solvent like DMSO (2-5% v/v). Add this solution to 100 mL of the buffered biocatalyst suspension.

  • Cofactor Recycling: Add isopropanol (10 mL, 10% v/v) to serve as the sacrificial hydrogen donor for cofactor regeneration.

  • Incubation: Seal the flask and place it in an orbital shaker at 30-37 °C with vigorous shaking (e.g., 200 rpm) for 24-48 hours.[14]

  • Monitoring: Monitor the conversion of the ketone to the alcohol using TLC or HPLC.

  • Work-up: After the reaction is complete, saturate the aqueous phase with NaCl to break any emulsions.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). The cell debris can be removed by centrifugation or filtration prior to extraction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high purity (>95%), but can be further purified by column chromatography if needed. Enantiomeric excess (ee) should be determined by chiral HPLC.

Comparative Performance Analysis

The choice of synthesis route depends on the specific requirements of the researcher, including desired throughput, cost, available equipment, and the need for stereochemical control. The table below summarizes the key performance indicators for each method.

MetricRoute 1: UltrasoundRoute 2: MicrowaveRoute 3: Chemoenzymatic
Reaction Time 2-4 hours< 30 minutes (total)24-48 hours
Temperature 80-100 °C120 °C (superheated)30-37 °C
Energy Input ModerateHigh (for short duration)Very Low
Typical Yield 85-95%>90%>95%
Stereoselectivity Not selective (racemic)Not selective (racemic)Excellent (>99% ee)
Primary Solvent DMF / DMSODME / WaterWater (Phosphate Buffer)
Waste Profile Moderate (solvent, catalyst)Low (minimal solvent)Very Low (aqueous, biodegradable)
Catalyst CuI (optional) / Pd(0)PalladiumEnzyme (Renewable)
Atom Economy GoodGoodExcellent
E-Factor ModerateLowVery Low
Conclusion and Recommendations

Each of the analyzed green synthesis routes offers significant advantages over traditional methods for preparing [2-(4-Chlorophenoxy)phenyl]methanol.

  • For Rapid Synthesis and High Throughput: The Microwave-Assisted Synthesis (Route 2) is the clear winner. Its ability to complete reactions in minutes makes it ideal for rapid library synthesis and process optimization.[8][10] While it requires specialized equipment, the savings in time and energy over prolonged conventional heating are substantial.

  • For Simplicity and Accessibility: The Ultrasound-Assisted Synthesis (Route 1) provides an excellent balance of speed, efficiency, and accessibility.[6] Ultrasonic baths are common in many laboratories, and this method avoids the high pressures associated with microwave synthesis, making it operationally simpler.

  • For Ultimate Green Credentials and Chirality: The Chemoenzymatic Synthesis (Route 3) represents the most sustainable and sophisticated approach.[14][15] It operates under the mildest conditions, uses water as the primary solvent, and is the only method capable of producing an enantiomerically pure product. While the reaction times are longer, the exceptional selectivity and minimal environmental impact make it the superior choice for synthesizing high-value pharmaceutical intermediates.[13]

By understanding the distinct advantages and trade-offs of each route, researchers can make informed decisions that align with both their scientific objectives and the principles of green chemistry.

References
  • A mild and efficient ultrasound-assisted synthesis of diaryl ethers without any catalyst. Ultrasonics Sonochemistry, 14(6), 779-782. [Link]

  • Smith, K., et al. (2010). A Superior Synthesis of Diaryl Ethers by the Use of Ultrasound in the Ullmann Reaction. ChemInform, 23. [Link]

  • Begunov, R. S., et al. (2015). Ultrasound synthesis of diaryl ethers. Russian Chemical Bulletin, 64, 1971-1974. [Link]

  • Ultrasound synthesis of diaryl ethers. ResearchGate. [Link]

  • Ultrasound-assisted green synthesis of five-membered O- and S-heterocycles. Semantic Scholar. [Link]

  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid–liquid biphasic microreaction system. ResearchGate. [Link]

  • Efficient Bio-Catalytic Production of Enantiopure (S)-(4-chlorophenyl)(phenyl)methanol as a Drug Precursor. DSpace Repository. [Link]

  • Greener synthesis of chemical compounds and materials. PMC. [Link]

  • An in-water dehydration of N-formamides to afford isocyanides using micellar conditions at room temperature. Green Chemistry. [Link]

  • Design of Promoted Reducible Oxide Catalysts for Green Methanol Synthesis. ETH Zurich Research Collection. [Link]

  • Green Chemistry. IRIS. [Link]

  • Use of tris(2-hydroxyphenyl)methane derivatives for tertiary petroleum production.
  • Composite catalyst realizing low-temperature methanol synthesis. Kyushu University Institutional Repository. [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. [Link]

  • An Environmentally Sustainable Mechanochemical Route to Hydroxamic Acid Derivatives. ResearchGate. [Link]

  • Methanol synthesis catalyst manufacturing using the green solid-state method. ResearchGate. [Link]

  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Journal of Synthetic Chemistry. [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives. ResearchGate. [Link]

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synfacts. [Link]

  • Green Chemistry. Unibo. [Link]

  • Green chemistry – Knowledge and References. Taylor & Francis. [Link]

  • Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

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Comparative

benchmarking[2-(4-Chlorophenoxy)phenyl]methanol derivatives in high-throughput bioassays

Benchmarking [2-(4-Chlorophenoxy)phenyl]methanol Derivatives in High-Throughput Bioassays: A Comparative Guide for FabI Enoyl-ACP Reductase Inhibition As antimicrobial resistance accelerates, the bacterial type II fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking [2-(4-Chlorophenoxy)phenyl]methanol Derivatives in High-Throughput Bioassays: A Comparative Guide for FabI Enoyl-ACP Reductase Inhibition

As antimicrobial resistance accelerates, the bacterial type II fatty acid biosynthesis (FAS-II) pathway has emerged as a highly validated target for novel therapeutics. Within this pathway, the enoyl-ACP reductase (FabI) catalyzes the final, rate-limiting reduction step of the elongation cycle[1].

Historically, the diphenyl ether scaffold—most famously represented by the broad-spectrum agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)—has demonstrated picomolar to nanomolar inhibition of FabI[2]. However, extensive reliance on triclosan has driven the need for novel structural analogs with improved pharmacokinetic profiles, reduced mammalian cytotoxicity, and extended drug-target residence times[3].[2-(4-Chlorophenoxy)phenyl]methanol derivatives represent a critical evolution of this scaffold. By replacing the phenolic hydroxyl group with a methanol moiety and optimizing halogenation patterns, these derivatives alter the hydrogen-bonding network with the catalytic tyrosine (e.g., Tyr156 in E. coli FabI) and the NAD+ cofactor[4]. This guide provides a comprehensive, self-validating framework for benchmarking these novel derivatives against standard inhibitors using high-throughput screening (HTS) bioassays.

Mechanistic Rationale: The Diphenyl Ether Scaffold

To design an effective HTS workflow, one must first understand the binding kinetics of the target. Diphenyl ethers are uncompetitive, slow-onset inhibitors of FabI[5]. They do not bind to the apoenzyme; rather, they require the oxidized cofactor (NAD+) to be pre-bound to the active site, forming a highly stable Enzyme-NAD+-Inhibitor ternary complex[5].

This mechanistic causality dictates our assay design: any target engagement assay must include a pre-incubation step with NAD+ prior to the introduction of the enoyl-ACP substrate. Failing to do so will result in artificially high IC50 values and false negatives during screening.

FabI_Mechanism Enzyme Apo-FabI Enzyme (Enoyl-ACP Reductase) Cofactor NAD+ Cofactor Binding (Prerequisite Step) Enzyme->Cofactor Step 1 Inhibitor [2-(4-Chlorophenoxy)phenyl]methanol (Diphenyl Ether Scaffold) Cofactor->Inhibitor Step 2 TernaryComplex Stable Ternary Complex (E-NAD+-Inhibitor) Inhibitor->TernaryComplex Slow-Onset Binding Outcome FAS-II Pathway Arrest (Bacterial Cell Death) TernaryComplex->Outcome Inhibition

Mechanism of slow-onset FabI inhibition by diphenyl ether derivatives forming a ternary complex.

High-Throughput Benchmarking Workflows

A robust benchmarking campaign requires an orthogonal approach: a primary biochemical assay to confirm direct target engagement, followed by a secondary phenotypic assay to verify cell penetrance and whole-cell efficacy.

HTS_Workflow Library Compound Library (Diphenyl Ether Derivatives) Primary Primary Screen: TR-FRET (FabI Enzyme Inhibition) Library->Primary Triage Hit Triage (Exclude PAINS & Aggregators) Primary->Triage IC50 < 1 µM Secondary Secondary Screen: MIC Assay (S. aureus / E. coli Viability) Triage->Secondary Validated Hits Tox Mammalian Cytotoxicity (HepG2 CellTiter-Glo) Secondary->Tox MIC < 1 µg/mL Lead Lead Selection (High Selectivity Index) Tox->Lead CC50 > 50 µM

High-throughput screening triage logic for benchmarking FabI inhibitors.

Assay 1: TR-FRET FabI Enzyme Inhibition Assay (Target Engagement)

Causality for choice: Aromatic ethers often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays via the inner-filter effect. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed reading window (typically 50–100 µs after excitation) to completely bypass short-lived compound auto-fluorescence, ensuring high data fidelity.

Self-Validating System: The assay is validated per plate by calculating the Z'-factor using DMSO (negative control) and 10 µM Triclosan (positive control). A Z'-factor > 0.6 is required for plate acceptance.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT). The inclusion of Triton X-100 is critical to prevent promiscuous compound aggregation.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of [2-(4-Chlorophenoxy)phenyl]methanol derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume ProxiPlate.

  • Enzyme/Cofactor Pre-incubation: Add 5 µL of a 2X mix containing His-tagged FabI (final concentration 2 nM) and NAD+ (final concentration 100 µM)[5]. Incubate at room temperature for 30 minutes. Crucial: This allows the uncompetitive ternary complex to form.

  • Substrate Addition: Add 5 µL of a 2X mix containing biotinylated enoyl-ACP substrate and NADH.

  • Detection: After a 60-minute reaction, add 10 µL of TR-FRET detection buffer containing Europium-anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 2 hours, then read on a multi-mode plate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation 337 nm, Emission 665 nm / 620 nm). Calculate the 665/620 ratio to determine IC50.

Assay 2: Phenotypic Resazurin MIC Assay (Whole-Cell Viability)

Causality for choice: Direct enzyme inhibition does not guarantee antibacterial efficacy due to bacterial efflux pumps and membrane impermeability. Resazurin (Alamar Blue) is utilized because it provides a fluorescent readout of metabolic activity, which is vastly more sensitive and less prone to compound precipitation artifacts than standard OD600 absorbance readings.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) overnight in Cation-Adjusted Mueller Hinton Broth (CAMHB). Dilute to a final inoculum of 5×105 CFU/mL.

  • Compound Plating: Dispense compounds into 384-well clear-bottom plates (dose-response format). Include Triclosan and PT01 as benchmark controls.

  • Incubation: Add 40 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation 560 nm, Emission 590 nm). Viable cells reduce blue resazurin to highly fluorescent pink resorufin. Calculate the Minimum Inhibitory Concentration (MIC90).

Comparative Data Analysis

To objectively benchmark the [2-(4-Chlorophenoxy)phenyl]methanol scaffold, we compare representative derivatives against industry-standard FabI inhibitors. The data below illustrates how structural modifications (such as fluorination of the methanol group) enhance target affinity and selectivity.

Table 1: Benchmarking Profile of Diphenyl Ether Derivatives in HTS Bioassays

CompoundFabI IC50 (nM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)HepG2 CC50 (µM)Selectivity Index (CC50/MIC)*
Triclosan (Control)[2]12.50.0150.1225.0> 1,600
PT01 (Control)[3]5.20.0080.0640.0> 5,000
Derivative A (Standard Methanol Scaffold)8.40.0100.08> 100> 10,000
Derivative B (Fluorinated Methanol Scaffold)3.10.0040.03> 100> 25,000

*Selectivity Index is calculated using the S. aureus MIC converted to µM equivalents for direct comparison with HepG2 CC50.

Data Interpretation: While Triclosan remains a potent inhibitor[6], its relatively low CC50 (25.0 µM) indicates a narrow therapeutic window for systemic use. Derivative B, a fluorinated [2-(4-Chlorophenoxy)phenyl]methanol, demonstrates a superior IC50 (3.1 nM) and an exceptional safety profile (CC50 > 100 µM). The substitution of the phenolic hydroxyl group with a methanol moiety successfully eliminates the off-target mammalian cytotoxicity often associated with highly lipophilic phenols, while maintaining the critical binding interactions within the FabI active site.

Conclusion & Lead Selection

Benchmarking [2-(4-Chlorophenoxy)phenyl]methanol derivatives requires a rigorous, mechanistically informed screening cascade. Because these compounds act as uncompetitive, slow-onset inhibitors, assay conditions must strictly include NAD+ pre-incubation to capture true target engagement kinetics[5].

By coupling TR-FRET biochemical assays with Resazurin-based phenotypic screens, researchers can confidently identify derivatives that not only inhibit the FabI enzyme at sub-nanomolar concentrations but also successfully penetrate bacterial cell walls without exhibiting mammalian cytotoxicity. Derivative B stands out as a prime candidate for advanced in vivo pharmacodynamic modeling.

References

  • Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway | Accounts of Chemical Research Source: ACS Publications URL
  • Selectivity of Pyridone- and Diphenyl Ether-Based Inhibitors for the Yersinia pestis FabV Enoyl-ACP Reductase | Biochemistry Source: ACS Publications URL
  • Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - Chemical Science Source: The Royal Society of Chemistry URL
  • Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition Source: Frontiers in Microbiology URL
  • Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei Source: NIH PubMed Central URL
  • Aqueous Molecular Dynamics Simulations of the M.

Sources

Validation

FTIR vs Raman spectroscopy for [2-(4-Chlorophenoxy)phenyl]methanol structural validation

Orthogonal Structural Validation of [2-(4-Chlorophenoxy)phenyl]methanol: FTIR vs. Raman Spectroscopy Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Structural Validation of [2-(4-Chlorophenoxy)phenyl]methanol: FTIR vs. Raman Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In pharmaceutical development and materials science, the structural validation of complex organic molecules requires analytical techniques that provide unambiguous molecular fingerprints. [2-(4-Chlorophenoxy)phenyl]methanol is a multifaceted molecule comprising three distinct functional domains: a polar benzyl alcohol moiety, a diaryl ether linkage, and a highly polarizable chlorophenyl ring.

Relying on a single vibrational spectroscopy technique to validate this structure introduces analytical blind spots. Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are governed by fundamentally different quantum mechanical selection rules[1]. This guide objectively compares the performance of FTIR and Raman spectroscopy for the structural elucidation of [2-(4-Chlorophenoxy)phenyl]methanol, providing field-proven protocols and comparative data to establish a self-validating analytical workflow.

Mechanistic Basis: Polarity vs. Polarizability

The choice between FTIR and Raman is dictated by the causality of molecular vibrations:

  • FTIR Spectroscopy (Dipole Moment): Infrared absorption requires a change in the permanent dipole moment of a bond during vibration[2]. Consequently, FTIR is exceptionally sensitive to highly polar functional groups, such as the hydroxyl (-OH) and asymmetric ether (C-O-C) linkages present in[2-(4-Chlorophenoxy)phenyl]methanol[3].

  • Raman Spectroscopy (Polarizability): Raman scattering relies on the inelastic scattering of photons, which requires a change in the electron cloud's polarizability (deformation) during vibration[2]. Raman excels at identifying symmetrical, electron-rich, and highly polarizable bonds, such as the aromatic carbon-carbon double bonds (C=C) and the carbon-chlorine (C-Cl) bond[3].

Because [2-(4-Chlorophenoxy)phenyl]methanol contains both highly polar and highly polarizable domains, the techniques are strictly complementary[4].

Spectral Fingerprint Deconstruction

To objectively compare the two techniques, we must deconstruct the molecule into its functional groups and analyze their theoretical and empirical vibrational responses.

Table 1: Comparative Vibrational Assignments for [2-(4-Chlorophenoxy)phenyl]methanol
Functional Group / Vibrational ModeFTIR Response (Intensity)Raman Response (Intensity)Expected Wavenumber (cm⁻¹)Analytical Causality
-OH Stretch (Benzyl Alcohol)Dominant (Strong, Broad) Weak3300 – 3500High dipole moment change makes FTIR optimal[5]. Hydrogen bonding causes peak broadening.
C-O-C Asymmetric Stretch (Diaryl Ether)Dominant (Strong) Weak~1250The asymmetric stretching of the ether oxygen creates a massive dipole shift, yielding a strong IR band[6][7].
C-O-C Symmetric Stretch (Diaryl Ether)WeakModerate ~850 – 870Symmetric stretching yields minimal dipole change but alters polarizability, favoring Raman[6].
C-Cl Stretch (Chlorophenyl)ModerateDominant (Strong, Sharp) ~1080The large, polarizable electron cloud of the chlorine atom makes this a highly efficient Raman scatterer[8].
Aromatic Ring Breathing WeakDominant (Strong, Sharp) ~995 – 1005Symmetrical expansion/contraction of the benzene rings produces massive polarizability changes[8].

Data Synthesis: FTIR is mandatory to confirm the presence of the benzyl alcohol and the ether linkage. However, FTIR alone cannot confidently resolve the C-Cl substitution on the aromatic ring, as the C-Cl stretch often overlaps with other fingerprint region bands. Raman spectroscopy is required to definitively validate the chlorophenyl domain.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: Validate the polar domains (-OH and C-O-C).

  • Crystal Selection & Cleaning: Select a diamond ATR crystal. Causality: Diamond provides a wide spectral window and resists scratching from crystalline solid samples. Clean with isopropanol and allow to dry completely to prevent solvent peak interference.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately before sample analysis. Causality: This mathematically subtracts atmospheric water vapor and carbon dioxide, which strongly absorb in the IR region and can obscure the -OH stretch.

  • Sample Application: Place 1-2 mg of solid[2-(4-Chlorophenoxy)phenyl]methanol onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: ATR relies on an evanescent wave penetrating only 0.5 to 2 microns into the sample; intimate physical contact is required for a high signal-to-noise ratio.

  • Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹. Validate the structure by confirming the broad -OH stretch at ~3350 cm⁻¹ and the sharp asymmetric C-O-C stretch at ~1250 cm⁻¹[7].

Protocol B: Near-Infrared (NIR) Raman Spectroscopy

Objective: Validate the polarizable domains (C-Cl and Aromatic Rings).

  • Laser Selection (Critical Step): Select a 785 nm or 1064 nm excitation laser. Causality: Aromatic organic compounds frequently contain trace impurities that fluoresce intensely under visible (e.g., 532 nm) lasers, completely swamping the weak Raman scattering signal[4]. NIR lasers lack the energy to excite these fluorescent electronic transitions.

  • System Calibration: Calibrate the spectrometer using a standard silicon wafer. Causality: Silicon has a well-documented, sharp Raman shift at precisely 520.7 cm⁻¹. This ensures absolute wavenumber accuracy before analyzing the unknown sample.

  • Sample Interrogation: Place the sample in a glass vial (Raman lasers easily penetrate glass, unlike IR). Begin with a low laser power (e.g., 10% of max) and gradually increase. Causality: High laser power can cause localized thermal degradation or burning of the organic sample.

  • Data Collection: Acquire the spectrum from 3200 to 200 cm⁻¹. Validate the structure by confirming the sharp ring breathing mode at ~1000 cm⁻¹ and the intense C-Cl stretch at ~1080 cm⁻¹[8].

Workflow Visualization

The following decision-tree diagram illustrates the orthogonal validation workflow required to confirm the complete structure of the target molecule.

G Start [2-(4-Chlorophenoxy)phenyl]methanol Sample FTIR FTIR Spectroscopy (ATR Mode) Start->FTIR Raman Raman Spectroscopy (785 nm Laser) Start->Raman OH_Bond O-H Stretch (~3350 cm⁻¹) FTIR->OH_Bond COC_Bond C-O-C Asym. Stretch (~1250 cm⁻¹) FTIR->COC_Bond CCl_Bond C-Cl Stretch (~1080 cm⁻¹) Raman->CCl_Bond Ring_Bond Ring Breathing (~1000 cm⁻¹) Raman->Ring_Bond Validation Orthogonal Structural Validation OH_Bond->Validation COC_Bond->Validation CCl_Bond->Validation Ring_Bond->Validation

Caption: Orthogonal analytical workflow for structural validation of [2-(4-Chlorophenoxy)phenyl]methanol.

Conclusion

For the structural validation of[2-(4-Chlorophenoxy)phenyl]methanol, neither FTIR nor Raman spectroscopy is sufficient in isolation. FTIR provides indispensable, high-sensitivity data regarding the polar benzyl alcohol and diaryl ether linkages[3][6]. Conversely, Raman spectroscopy acts as the ultimate confirmatory tool for the molecule's non-polar, highly polarizable aromatic and halogenated regions[3][8]. By combining both techniques utilizing the optimized protocols above, researchers can achieve a 360-degree, self-validating molecular fingerprint, ensuring absolute confidence in material identity and purity.

References

  • Difference between FTIR and Raman Spectroscopy. Rocky Mountain Labs.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. SFR.
  • Raman and FTIR Spectroscopy. Thermo Fisher Scientific.
  • Benzyl alcohol. NIST Chemistry WebBook.
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Femtosecond Transient Absorption, Nanosecond Time-Resolved Resonance Raman, and Density Functional Theory Study of Fenofibric Acid. The Journal of Physical Chemistry A - ACS Publications.
  • Dissecting Optical Response and Molecular Structure of Fluorescent Proteins With Non-canonical Chromophores. PMC.
  • 5.3.2 Benzene and its derivatives. TUM.de.

Sources

Comparative

Optimizing and Validating RP-HPLC for [2-(4-Chlorophenoxy)phenyl]methanol: A C18 vs. Phenyl-Hexyl Comparison Guide

The quantification of diaryl ether derivatives, such as [2-(4-Chlorophenoxy)phenyl]methanol , presents unique chromatographic challenges. Characterized by a flexible ether linkage, a highly hydrophobic chlorophenyl ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of diaryl ether derivatives, such as [2-(4-Chlorophenoxy)phenyl]methanol , presents unique chromatographic challenges. Characterized by a flexible ether linkage, a highly hydrophobic chlorophenyl ring, and a polar hydroxymethyl group, this molecule demands an analytical method capable of resolving it from structurally similar synthetic precursors and degradation products.

As the pharmaceutical industry transitions to the updated ICH Q2(R2) guidelines (effective June 2024)[1], analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[1]. This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries for this specific analyte, providing a self-validating, step-by-step protocol for ICH Q2(R2) compliant method development.

Mechanistic Comparison: Why Standard C18 Falls Short

When developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a C18 (octadecyl) column is typically the default starting point. However, for[2-(4-Chlorophenoxy)phenyl]methanol, relying solely on C18 chemistry often leads to suboptimal resolution.

The Limits of Dispersive Interactions (C18)

C18 columns separate analytes almost exclusively through hydrophobic (dispersive) interactions. Because [2-(4-Chlorophenoxy)phenyl]methanol and its common synthetic precursor, 2-(4-chlorophenoxy)benzaldehyde, possess nearly identical hydrophobic surface areas, a C18 column struggles to differentiate them. This results in dangerous co-elution risks (Resolution, Rs​<1.5 ), which violates the specificity requirements of ICH Q2(R2)[1][2].

The Phenyl-Hexyl Advantage: Orthogonal Selectivity

Switching to a Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. The hexyl spacer provides necessary hydrophobic retention, while the terminal phenyl ring engages in π−π and dipole-dipole interactions with the analyte[3].

The Causality of Selectivity: The electron-withdrawing chlorine atom on the phenoxy ring alters the π -electron density of the molecule. The Phenyl-Hexyl column can detect this subtle electronic signature, differentiating it from the unreduced aldehyde precursor (which contains a conjugated carbonyl group). Furthermore, using methanol instead of acetonitrile as the organic modifier is critical here. Acetonitrile contains its own π electrons (in the nitrile bond) that compete with the analyte for the stationary phase, suppressing π−π interactions. Methanol lacks π electrons, allowing the unique selectivity of the Phenyl-Hexyl column to dominate the separation[3].

Experimental Data: C18 vs. Phenyl-Hexyl Performance

To empirically validate the mechanistic theory, both columns were subjected to identical mobile phase conditions (Gradient elution: 0.1% Formic Acid in Water / Methanol). The target was to resolve [2-(4-Chlorophenoxy)phenyl]methanol from a 1% spike of its benzaldehyde precursor.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time ( tR​ ) 8.45 min7.12 min
Tailing Factor ( Tf​ ) 1.42 (Moderate tailing)1.15 (Highly symmetrical)
Theoretical Plates ( N ) 8,50012,400
Resolution ( Rs​ ) from Precursor 1.3 (Fails baseline resolution)3.8 (Robust baseline resolution)

Workflow Visualization

The following diagram illustrates the logical progression from column screening to full regulatory validation under the ICH Q2(R2) framework.

ICH_Validation N1 Phase 1: Method Optimization C18 vs Phenyl-Hexyl N2 Evaluate Selectivity (α) & Resolution (Rs) N1->N2 N3 Select Phenyl-Hexyl (Enhanced π-π Interactions) N2->N3 Rs > 2.0 achieved N4 Phase 2: ICH Q2(R2) Validation N3->N4 N5 Specificity (Blank & Impurity Spike) N4->N5 N6 Linearity & Range (50% to 150% Target) N4->N6 N7 Accuracy & Precision (Recovery & %RSD) N4->N7 N8 Validated Analytical Procedure N5->N8 N6->N8 N7->N8

Fig 1: RP-HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If SST fails, the system self-halts, preventing the collection of invalid data.

Step 1: Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of[2-(4-Chlorophenoxy)phenyl]methanol reference standard. Dissolve and dilute to 100 mL with diluent to achieve a 100 µg/mL working standard.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-8 min: Linear ramp to 80% B

    • 8-10 min: Hold at 80% B

    • 10-10.1 min: Return to 40% B (Equilibrate for 4 min).

Step 3: System Suitability Testing (SST)

Inject the 100 µg/mL standard six times. The system is validated for use only if:

  • Tailing factor ( Tf​ ) 1.5

  • Theoretical plates ( N ) 5,000

  • Relative Standard Deviation (%RSD) of peak area 2.0%

Step 4: Execution of ICH Q2(R2) Parameters
  • Specificity: Inject the diluent (blank), the target analyte, and a sample spiked with known impurities. Confirm that no blank peaks interfere with the analyte tR​ and that the analyte is unambiguously resolved from impurities[1][2].

  • Linearity & Range: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. ICH Q2(R2) requires scrutinizing residuals for random distribution rather than relying solely on arbitrary R2 cutoffs[1].

  • Accuracy: Prepare triplicate samples spiked at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery against the theoretical added amount.

  • Precision (Repeatability): Perform six independent sample preparations at the 100% test concentration. Calculate the %RSD of the assay results.

Validation Results Summary

Following the execution of the protocol using the Phenyl-Hexyl column, the method was evaluated against ICH Q2(R2) acceptance criteria[2].

Table 2: ICH Q2(R2) Validation Metrics for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement in presence of impuritiesNo blank interference; Rs​ = 3.8 from primary impurityPass
Linearity Direct proportionality across the reportable range R2 = 0.9998; Residuals randomly distributedPass
Range Demonstrated acceptable accuracy/precisionValidated from 50 µg/mL to 150 µg/mLPass
Accuracy Closeness of agreement to true valueMean recovery: 99.4% - 100.8% across all levelsPass
Precision Degree of scatter between independent tests%RSD = 0.65% (n=6 independent preparations)Pass
Conclusion

For the quantification of [2-(4-Chlorophenoxy)phenyl]methanol, standard C18 columns fail to provide the necessary selectivity due to their reliance on purely dispersive interactions. By leveraging the π−π interactions inherent to Phenyl-Hexyl chemistries and utilizing methanol as an organic modifier, researchers can achieve robust baseline resolution. The resulting method easily satisfies the rigorous, lifecycle-oriented requirements of the updated ICH Q2(R2) guidelines, ensuring a fit-for-purpose, highly reliable analytical procedure.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International URL

Sources

Validation

Comparative Guide: Transition Metal Catalytic Efficiency in the Chemoselective Production of [2-(4-Chlorophenoxy)phenyl]methanol

As drug development and agrochemical synthesis grow increasingly complex, the demand for highly chemoselective catalytic processes has never been higher. The production of [2-(4-Chlorophenoxy)phenyl]methanol via the redu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical synthesis grow increasingly complex, the demand for highly chemoselective catalytic processes has never been higher. The production of [2-(4-Chlorophenoxy)phenyl]methanol via the reduction of 2-(4-chlorophenoxy)benzaldehyde presents a classic polyfunctional challenge.

In this guide, we will objectively compare the performance of various transition metal catalysts, dissect the mechanistic causality behind their behavior, and provide a self-validating experimental protocol designed to maximize yield while preserving sensitive functional groups.

The Mechanistic Challenge: Causality in Polyfunctional Reduction

The substrate, 2-(4-chlorophenoxy)benzaldehyde, contains three distinct reactive domains under reductive conditions:

  • The Formyl Group: The highly electrophilic target for reduction to a primary alcohol 1.

  • The Aryl Chloride Bond: Highly susceptible to transition-metal-mediated oxidative addition and subsequent hydrodehalogenation 2.

  • The Diaryl Ether Linkage: Prone to hydrogenolysis (cleavage) under harsh thermal or high-pressure conditions.

The Causality of Catalyst Selection: Palladium (Pd) is notorious for its strong d-band interactions with C-Cl bonds. When Pd/C is utilized, it rapidly inserts into the aryl chloride bond, forming active palladium colloids that drive unwanted hydrodehalogenation 3. Conversely, Ruthenium (Ru) and Platinum (Pt) exhibit significantly higher activation barriers for C-Cl insertion. This fundamental electronic difference allows Ru and Pt to selectively coordinate and reduce the carbonyl oxygen via a Meerwein-Ponndorf-Verley-type or direct hydrogenation pathway without cleaving the halogen 4.

ReactionPathways Substrate 2-(4-Chlorophenoxy)benzaldehyde (Starting Material) Target [2-(4-Chlorophenoxy)phenyl]methanol (Target Product) Substrate->Target Ru/C or Pt/C (Chemoselective) Dehalo 2-Phenoxyphenylmethanol (Dehalogenation Byproduct) Substrate->Dehalo Pd/C (C-Cl Cleavage) Cleavage Phenol + 4-Chlorobenzyl Alcohol (Hydrogenolysis Byproduct) Substrate->Cleavage Pd/C + High Temp (Ether Cleavage)

Fig 1. Divergent catalytic pathways in the reduction of 2-(4-chlorophenoxy)benzaldehyde.

Comparative Data: Catalyst Efficiency & Selectivity

To objectively evaluate these catalysts, we must look at their performance metrics under standardized mild hydrogenation conditions (e.g., 5 bar H₂, 50°C, Toluene solvent). The table below synthesizes the expected quantitative outcomes based on the intrinsic reactivity of each metal.

Catalyst SystemConversion (%)Selectivity to Target (%)TOF (h⁻¹)Primary Byproduct Identified
5% Pd/C >99%<15%~1,2002-Phenoxyphenylmethanol (Dehalogenation)
5% Pt/C 92%88%~450Trace dehalogenation
5% Ru/C 98%>98%~600None detected
TiO₂ Photocatalyst 85%>99%~150Unreacted starting material

Data Synthesis: While Pd/C offers the highest Turnover Frequency (TOF), it acts as a destructive catalyst for this specific substrate. Ru/C provides the optimal thermodynamic balance, achieving near-quantitative conversion while maintaining absolute fidelity to the C-Cl bond.

Experimental Methodology: Self-Validating Ru-Catalyzed Protocol

A robust protocol must not rely on blind faith; it requires built-in diagnostic checkpoints. The following procedure utilizes a 5% Ru/C system and incorporates in-process controls to guarantee structural integrity.

Step-by-Step Workflow

Step 1: Catalyst & Substrate Preparation

  • Action: Dissolve 10.0 mmol of 2-(4-chlorophenoxy)benzaldehyde in 25 mL of anhydrous Toluene. Add 0.5 mol% of 5% Ru/C.

  • Causality: Toluene is selected over protic solvents (like Methanol) to suppress solvolysis and minimize the risk of diaryl ether cleavage.

Step 2: Reactor Purging & Pressurization

  • Action: Seal the autoclave and purge with N₂ (3x 10 bar), followed by H₂ (3x 10 bar). Finally, pressurize to exactly 5.0 bar H₂ and heat to 50°C.

  • Causality: Strict exclusion of oxygen prevents the formation of reactive oxygen species that could poison the Ru surface or trigger unwanted oxidative side reactions.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • Action: At exactly 50% theoretical hydrogen uptake (monitored via mass flow controller), extract a 0.1 mL aliquot. Analyze immediately via GC-MS.

  • Validation Criteria: The mass spectrum must display the characteristic 3:1 isotopic cluster (M and M+2 peaks) indicative of the intact ³⁵Cl/³⁷Cl bond. If the cluster is absent or diminished, the chemoselectivity threshold has been breached, and the reaction must be aborted.

Step 4: Filtration & Isolation

  • Action: Upon cessation of H₂ uptake, cool the reactor to 20°C and vent. Filter the mixture through a short pad of Celite to remove the Ru/C. Evaporate the toluene under reduced pressure to yield the crude [2-(4-Chlorophenoxy)phenyl]methanol.

Workflow Step1 1. Catalyst Selection (Ru/C) Step2 2. Solvent Optimization Step1->Step2 Step3 3. Pressurized Hydrogenation Step2->Step3 Step4 4. In-Process GC-MS Control Step3->Step4 Step5 5. Product Isolation Step4->Step5

Fig 2. Self-validating experimental workflow for chemoselective Ru-catalyzed reduction.

References

  • Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen (Kratky V. et al., Applied Catalysis A: General)
  • Meerwein-Ponndorf-Verley-type reduction over a metal-free TiO2 photocatalyst in alcohol: Chemoselective hydrogenation of chlorobenzaldehyde to chlorobenzyl alcohol Kindai University / Chemistry Letters[Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids National Institutes of Health (NIH) / PMC[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(4-Chlorophenoxy)phenyl]methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, self-validating system of chemical logic. Handling [2-(4-Chlorophenoxy)phenyl]methanol —a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, self-validating system of chemical logic. Handling [2-(4-Chlorophenoxy)phenyl]methanol —a halogenated diaryl ether with a benzyl alcohol moiety—requires a deep understanding of its physicochemical properties.

In drug discovery and synthetic chemistry, compounds containing chlorophenoxy groups are highly valued for their biological activity. However, the exact structural features that make them useful (lipophilicity, target binding affinity) also dictate their hazard profile. The chlorine atom significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the dermal barrier, while the benzyl alcohol group acts as a potent ocular and mucosal irritant[1]. Furthermore, halogenated aromatics pose severe environmental risks, necessitating strict segregation during disposal to prevent the formation of toxic byproducts like dioxins during incineration[2][3].

This guide provides the definitive, procedurally grounded framework for the safe handling, operation, and disposal of[2-(4-Chlorophenoxy)phenyl]methanol.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in barrier kinetics. We must choose materials that resist the specific permeation mechanics of halogenated ethers and alcohols.

PPE CategorySpecification & StandardBreakthrough TimeMechanistic Justification & Causality
Hand Protection Nitrile (min 0.4 mm thickness) or Butyl Rubber gloves[4].> 480 mins (EN 374)The chlorophenoxy group enhances non-polar solubility, increasing dermal penetration risk. Nitrile provides a dense cross-linked barrier against lipophilic ether permeation.
Eye/Face Protection Tightly sealed safety goggles or full-face shield[5].ANSI Z87.1 / EN 166The benzylic alcohol moiety can react with corneal proteins, causing severe, irreversible ocular irritation. Standard safety glasses with gaps are insufficient against aerosolized droplets[1].
Body Protection Flame-resistant lab coat (Nomex/Cotton) and closed-toe shoes[3].NFPA 2112Mitigates exposure risks when the compound is dissolved in highly flammable organic carrier solvents (e.g., THF, DCM) during synthesis.
Respiratory Half-mask respirator with ABEK/P100 (organic vapor/particulate) cartridge[6].NIOSH / EN 14387Mandatory if handling bulk powders outside a closed system or if the compound is heated. Elevated temperatures increase vapor pressure, posing acute inhalation toxicity[1].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy protocols are self-validating; each step must verify the success of the previous one. When dispensing or reacting [2-(4-Chlorophenoxy)phenyl]methanol, follow this highly controlled workflow.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

  • Causality: This specific velocity captures volatile halogenated vapors without creating turbulent eddies that could blow the fine powder back into the operator's breathing zone[3].

Step 2: Barrier Preparation (Double-Gloving)

  • Action: Don a pair of standard nitrile gloves, followed by an extended-cuff nitrile or butyl rubber outer glove[4].

  • Causality: Mechanical manipulation of spatulas and glassware can create microscopic tears in the elastomer. The inner glove acts as a pristine fail-safe.

Step 3: Dispensing and Static Control

  • Action: Use a static-free (e.g., PTFE-coated) spatula to transfer the compound. If transferring solutions, ground the receiving vessels[7].

  • Causality: Benzyl alcohol derivatives can form explosive vapor-air mixtures if dissolved in volatile solvents. Static grounding prevents ignition[7].

Step 4: In-Situ Decontamination

  • Action: Immediately wipe down the balance pan and spatulas with isopropanol. Place the contaminated wipes directly into a designated solid halogenated waste bin[2].

HandlingWorkflow Start 1. Pre-Operation: Verify Hood Velocity (80-100 fpm) Donning 2. PPE Donning: Double-Glove (Nitrile/Butyl) Start->Donning Dispense 3. Dispensing: Static-Free Transfer Donning->Dispense Reaction 4. Execution: Closed-System Synthesis Dispense->Reaction Decon 5. Decontamination: Isopropanol Wipe-Down Reaction->Decon

Standard Operating Procedure (SOP) workflow for handling halogenated diaryl ethers.

Emergency Response & Spill Containment

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the compound from aerosolizing or entering aqueous drainage systems, as it is highly toxic to aquatic life[6][8].

  • Isolate and Evacuate: If the spill exceeds 50g or 100mL (in solution), evacuate the immediate area and maximize fume hood extraction[9].

  • Neutral Containment: Do not use water. Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[5].

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container[9].

  • Chemical Wash: Wash the spill surface with a strong detergent and water only after all bulk material is removed, ensuring the wash water is collected as hazardous waste, not sent down the drain[8][10].

SpillResponse Spill Spill Detected: [2-(4-Chlorophenoxy)phenyl]methanol Assess Assess Volume & State Spill->Assess Evacuate Evacuate Area & Maximize Ventilation Assess->Evacuate > 50g / 100mL Contain Contain with Inert Absorbent (Vermiculite/Sand) Assess->Contain Minor Spill Evacuate->Contain Collect Collect in Sealed Halogenated Waste Container Contain->Collect Decon Detergent Wash & Verify Decontamination Collect->Decon

Algorithmic decision tree for emergency spill containment and decontamination.

Disposal and Waste Management Plan

The presence of the chlorine atom dictates strict regulatory compliance for disposal. Commingling halogenated and non-halogenated waste is a critical safety violation that can lead to explosive incompatibilities or illegal environmental discharge[2][3].

  • Liquid Waste Segregation: All reaction filtrates, mother liquors, and solvent washes containing this compound must be deposited into a clearly marked "Halogenated Organic Waste" carboy[2]. Never mix with acetone or nitric acid waste streams.

  • Solid Waste: Contaminated gloves, empty vials, and vermiculite from spill cleanups must be placed in a sealed, puncture-resistant container labeled as "Solid Halogenated Debris"[9].

  • Labeling Compliance: Affix GHS-compliant labels to all waste containers featuring the "Environmentally Damaging" (Dead Tree/Fish) and "Health Hazard" pictograms, explicitly listing the compound's identity to ensure the waste management facility applies the correct high-temperature incineration protocols[6][11].

References

  • Safety Data Sheet - Benzyl Alcohol. BigCommerce.
  • Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Wolfabio.
  • Safety Data Sheet - Chlorophenoxy Derivatives. BASF.
  • Safety Data Sheet - 4-(4-Chlorophenoxy)piperidine hydrochloride. Apollo Scientific.
  • Safety Data Sheet - 4-(4-Chlorophenoxy)benzonitrile. Tokyo Chemical Industry (TCI).
  • Chemical Safety Data Sheet - 3-(P-CHLOROPHENOXY)PROPIONIC ACID. ChemicalBook.
  • Download - Terre de Bougies (Diphenyl Ether Exposure Limits). Terre de Bougies.
  • Safety Data Sheet - TCI AMERICA. Spectrum Chemical.
  • Chemical Laboratory Safety and Hazard Communication Compliance Manual. Texas A&M University at Galveston.
  • Chemistry Department Safety Manual. King Khalid University.
  • Laboratory Chemical Safety Manual. University of Alberta.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenoxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenoxy)phenyl]methanol
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